2-(6-bromo-1H-indol-1-yl)ethanamine
Description
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Properties
IUPAC Name |
2-(6-bromoindol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-9-2-1-8-3-5-13(6-4-12)10(8)7-9/h1-3,5,7H,4,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGVLLAFASAZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-(6-bromo-1H-indol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-bromo-1H-indol-1-yl)ethanamine is a derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The strategic placement of a bromine atom at the 6-position and an ethanamine side chain at the 1-position of the indole ring suggests its potential for interacting with various biological targets. This document provides a comprehensive overview of the available and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and an exploration of its potential biological significance through relevant signaling pathways.
While experimental data for this compound is limited, this guide consolidates information on its isomers and provides predicted values to support further research and development.
Physicochemical Properties
| Property | This compound (Predicted/Inferred) | 2-(6-bromo-1H-indol-2-yl)ethanamine | 2-(6-bromo-1H-indol-3-yl)ethanamine |
| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₁BrN₂ | C₁₀H₁₁BrN₂ |
| Molecular Weight ( g/mol ) | 239.11 | 239.11[1] | 239.11[2] |
| Physical Form | Solid (predicted) | - | Yellow to brown solid[2] |
| Melting Point (°C) | Not available | Not available | Not available |
| Boiling Point (°C) | Not available | Not available | Not available |
| pKa (predicted) | ~9.5-10.5 (amine) | ~9.5-10.5 (amine) | ~9.5-10.5 (amine) |
| logP (predicted) | ~2.5-3.0 | Not available | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents (predicted) | Not available | Not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 6-bromoindole. A plausible synthetic route is detailed below, adapted from procedures for similar N-substituted indoles.[3][4]
Step 1: N-Alkylation of 6-Bromoindole with 2-bromoethanol
-
Materials: 6-bromoindole, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous N,N-dimethylformamide (DMF), 2-bromoethanol, distilled water, ethyl acetate, brine.
-
Procedure:
-
To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of 6-bromoindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of distilled water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(6-bromo-1H-indol-1-yl)ethan-1-ol.
-
Step 2: Conversion of the Alcohol to the Amine
This can be achieved via a two-step process involving mesylation followed by substitution with an amine equivalent (e.g., sodium azide and subsequent reduction, or direct displacement with ammonia).
-
Mesylation:
-
Dissolve the alcohol from the previous step in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 2-3 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.
-
-
Amination:
-
Dissolve the crude mesylate in DMF and add sodium azide (3.0 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Dissolve the crude azide in methanol and add a catalyst such as palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography to yield this compound.
-
Determination of Physicochemical Properties
3.2.1. pKa Determination (Potentiometric Titration)
-
Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.[5][6]
-
Procedure:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of water and methanol).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point of the titration curve.
-
3.2.2. logP Determination (Shake-Flask Method)
-
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. logP is the logarithm of this ratio.[7][8]
-
Procedure:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Accurately prepare a stock solution of this compound in the aqueous phase.
-
Mix a known volume of the stock solution with a known volume of the n-octanol phase in a separatory funnel.
-
Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P = [concentration in octanol] / [concentration in water]) and then the logP.
-
3.2.3. Solubility Determination (Equilibrium Solubility Method)
-
Principle: The solubility is determined by creating a saturated solution of the compound and measuring its concentration.[9]
-
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the solubility of the compound in that solvent at that temperature.
-
Potential Biological Activity and Signaling Pathway
Derivatives of indole ethanamine are known to interact with various receptors in the central nervous system. Notably, N-substituted indole ethylamines have been investigated as agonists for the 5-HT(1D) serotonin receptor. Agonism at this receptor is a key mechanism for the action of triptan drugs used in the treatment of migraine.
The 5-HT(1D) receptor is a G protein-coupled receptor (GPCR). Its activation initiates an intracellular signaling cascade that can lead to various cellular responses.
5-HT(1D) Receptor Signaling Pathway
Activation of the 5-HT(1D) receptor by an agonist like this compound is proposed to trigger the following signaling pathway:
Caption: Proposed 5-HT(1D) receptor signaling pathway.
Workflow for Synthesis and Characterization
The logical flow from synthesis to characterization and biological assessment is crucial in drug discovery.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
This compound represents a molecule of interest for further investigation, particularly in the context of serotonergic signaling. This guide provides a foundational understanding of its predicted physicochemical properties and outlines detailed protocols for its synthesis and characterization. The provided information is intended to facilitate future research and accelerate the exploration of this compound's therapeutic potential. Researchers are encouraged to perform the described experiments to obtain definitive data for this specific isomer.
References
- 1. 2-(6-bromo-1H-indol-2-yl)ethanamine | 1018637-87-0 | Benchchem [benchchem.com]
- 2. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]
- 3. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. dev.drugbank.com [dev.drugbank.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
Spectroscopic Data Analysis of 2-(6-bromo-1H-indol-1-yl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(6-bromo-1H-indol-1-yl)ethanamine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its immediate precursor, 2-(6-bromo-1H-indol-1-yl)acetic acid, to provide a detailed analysis of expected spectroscopic characteristics. This guide includes tabulated nuclear magnetic resonance (NMR) data, anticipated infrared (IR) spectroscopy bands, and predicted mass spectrometry (MS) fragmentation patterns. Furthermore, a detailed experimental protocol for the synthesis of the title compound is provided, alongside workflow visualizations to aid in laboratory application.
Introduction
Indole-containing compounds are a significant class of heterocyclic molecules with wideranging applications in medicinal chemistry and drug development. The introduction of a bromine substituent and an ethanamine side chain at the N-1 position of the indole ring can significantly modulate the molecule's physicochemical and biological properties. Accurate interpretation of spectroscopic data is paramount for the unambiguous identification and characterization of such novel compounds. This guide serves as a practical resource for researchers engaged in the synthesis and analysis of this compound and related derivatives.
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of the title compound.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are discussed below, with reference to the known data for 2-(6-bromo-1H-indol-1-yl)acetic acid.[1]
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring and the aliphatic protons of the ethanamine side chain.
Table 1: Experimental ¹H NMR Data for 2-(6-bromo-1H-indol-1-yl)acetic acid and Predicted Data for this compound in DMSO-d₆.
| Proton Assignment | 2-(6-bromo-1H-indol-1-yl)acetic acid (ppm)[1] | Predicted this compound (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | 7.55 | ~7.6 | d | ~3.1 |
| H-3 | 6.48 | ~6.5 | d | ~3.1 |
| H-4 | 7.52 | ~7.5 | d | ~8.5 |
| H-5 | 7.15 | ~7.2 | dd | ~8.5, ~1.8 |
| H-7 | 7.70 | ~7.7 | d | ~1.8 |
| N-CH₂ | 5.05 | ~4.2 | t | ~6-7 |
| CH₂-NH₂ | - | ~2.9 | t | ~6-7 |
| NH₂ | - | Variable (broad s) | br s | - |
| NH (indole) | - | - | - | - |
Analysis: The signals for the indole ring protons (H-2 to H-7) in this compound are predicted to be in similar positions to those of the acetic acid precursor. The most significant difference will be observed in the aliphatic region. The methylene group attached to the indole nitrogen (N-CH₂) is expected to be a triplet, coupled to the adjacent methylene group. The terminal methylene group (CH₂-NH₂) will also appear as a triplet. The amine protons (NH₂) will likely be a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Experimental ¹³C NMR Data for 2-(6-bromo-1H-indol-1-yl)acetic acid and Predicted Data for this compound in DMSO-d₆.
| Carbon Assignment | 2-(6-bromo-1H-indol-1-yl)acetic acid (ppm)[1] | Predicted this compound (ppm) |
| C-2 | 127.55 | ~128 |
| C-3 | 101.79 | ~102 |
| C-3a | 127.55 | ~128 |
| C-4 | 122.47 | ~123 |
| C-5 | 122.47 | ~123 |
| C-6 | 114.57 | ~115 |
| C-7 | 113.27 | ~113 |
| C-7a | 137.81 | ~138 |
| N-CH₂ | 47.58 | ~45-50 |
| CH₂-NH₂ | - | ~40-45 |
| C=O | 170.75 | - |
Analysis: The chemical shifts for the carbon atoms of the 6-bromoindole core are expected to be largely consistent with the acetic acid precursor. The key differences will be in the side chain. The carboxylic acid carbon (C=O) at ~170.75 ppm will be absent. In its place, two aliphatic carbon signals for the N-CH₂ and CH₂-NH₂ groups are predicted to appear in the range of 40-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are summarized below.
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300-3500 (two bands for primary amine) |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-2960 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C-N | Stretch | 1020-1250 |
| C-Br | Stretch | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
For this compound (C₁₀H₁₁BrN₂), the expected molecular weight is approximately 239.11 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z 239/241.
-
Loss of the ethylamine side chain: Fragmentation of the C-N bond connecting the side chain to the indole ring, leading to a fragment corresponding to the 6-bromoindole cation at m/z 195/197.
-
Formation of an aziridinium ion: A common fragmentation pathway for N-alkylethylamines, leading to a fragment at m/z 44 (CH₂=NH₂⁺).
Experimental Protocols
The following is a detailed protocol for a plausible synthesis of this compound, based on established methods for the N-alkylation of indoles.[1]
4.1. Synthesis of 2-(6-bromo-1H-indol-1-yl)acetonitrile
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF), add 6-bromoindole (1.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add bromoacetonitrile (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4.2. Reduction of 2-(6-bromo-1H-indol-1-yl)acetonitrile to this compound
-
To a solution of 2-(6-bromo-1H-indol-1-yl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add lithium aluminum hydride (LAH) (2.0-3.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by a suitable method, such as column chromatography or crystallization of a salt form (e.g., hydrochloride).
Experimental Workflow
The following diagram illustrates the proposed synthetic and analytical workflow.
References
An In-depth Technical Guide to 2-(6-bromo-1H-indol-1-yl)ethanamine and Its Isomer
Abstract: This technical guide provides a comprehensive overview of 2-(6-bromo-1H-indol-1-yl)ethanamine, a derivative of the indole heterocyclic system. A critical point of clarification is the discrepancy in public databases between the chemical name and the provided CAS number, 96624-18-9. This CAS number is consistently associated with the isomeric compound, 2-(6-bromo-1H-indol-3-yl)ethanamine. To ensure accuracy and utility for researchers, this document addresses both isomers, detailing their chemical properties, potential synthetic pathways, and known or inferred biological activities based on structurally related compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Clarification of Isomers
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin.[1][2] Substitution on the indole ring system allows for the fine-tuning of pharmacological properties. This guide focuses on 6-bromo-substituted indole ethanamine derivatives.
It is imperative to begin with a clarification. The requested compound, this compound, features an ethanamine side chain at the N-1 position of the indole ring. However, the provided CAS number, 96624-18-9, is unambiguously linked in chemical databases to 2-(6-bromo-1H-indol-3-yl)ethanamine, where the side chain is at the C-3 position.[3][4] This C-3 substituted isomer is a classic tryptamine derivative.[5]
Given this discrepancy, this whitepaper will cover both isomers to provide a thorough resource. Section 2 will detail the requested N-1 isomer, drawing on data from analogous compounds, while Section 3 will describe the C-3 isomer associated with the CAS number.
The N-1 Isomer: this compound
Direct experimental data for this specific isomer is scarce in peer-reviewed literature. The following sections are constructed based on established chemical principles and data from closely related N-1 substituted indole derivatives.
Chemical Properties
The fundamental chemical properties of the N-1 isomer are summarized below. These values are calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | 239.11 g/mol |
| Canonical SMILES | C1(C=C(Br)C=C2)=C2C=CN1CCN |
| InChI Key | InChI=1S/C10H11BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 |
| Topological Polar Surface Area | 28.1 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Synthesis and Experimental Protocols
The synthesis of this compound would most likely proceed via the N-alkylation of 6-bromoindole. This is a common and well-documented method for functionalizing the indole nitrogen.[6]
The logical workflow for synthesizing the target compound involves a two-step process starting from commercially available 6-bromoindole.
Caption: Proposed synthesis of the N-1 isomer via N-alkylation and deprotection.
This protocol is adapted from established procedures for the N-alkylation of indoles.[6][7]
Step 1: Synthesis of N-(2-(6-bromo-1H-indol-1-yl)ethyl)phthalimide
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add a solution of 6-bromoindole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of N-(2-bromoethyl)phthalimide (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the phthalimide-protected intermediate.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 in ethanol (EtOH).
-
Add hydrazine hydrate (10 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Treat the residue with aqueous hydrochloric acid (HCl) and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with aqueous sodium hydroxide (NaOH) to a pH > 10.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Potential Biological Activity
While no specific biological data exists for this compound, the activity of structurally similar N-1 substituted indole ethylamines suggests a potential role as a serotonin (5-HT) receptor agonist. A study on a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine compounds identified them as potent and selective 5-HT(1D) receptor agonists.
The interaction of an agonist with the 5-HT(1D) receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).
Caption: Postulated signaling pathway via 5-HT(1D) receptor agonism.
The C-3 Isomer: 2-(6-bromo-1H-indol-3-yl)ethanamine (CAS 96624-18-9)
This section details the tryptamine isomer that is correctly associated with CAS number 96624-18-9.
Chemical Properties
The properties for the C-3 isomer are well-documented and available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 96624-18-9 | [3][4] |
| Molecular Formula | C₁₀H₁₁BrN₂ | [3] |
| Molecular Weight | 239.11 g/mol | [3] |
| Appearance | Yellow to brown solid | [3] |
| Storage Temperature | 2-8°C | [3] |
| InChI Key | JMJWBINWUCHDRO-UHFFFAOYSA-N | [4] |
Synthesis and Experimental Protocols
Multiple synthetic routes have been described for this compound, typically starting from 6-bromoindole.
A common laboratory synthesis involves a Friedel-Crafts acylation followed by amidation and reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]
- 4. 96624-18-9|2-(6-Bromo-1h-indol-3-yl)ethanamine|2-(6-Bromo-1h-indol-3-yl)ethanamine|-范德生物科技公司 [bio-fount.com]
- 5. Tryptamine - Wikipedia [en.wikipedia.org]
- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 2-(6-bromo-1H-indol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 2-(6-bromo-1H-indol-1-yl)ethanamine. This N-substituted indole derivative is a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the development of novel therapeutic agents. This document details a reliable synthetic pathway, outlines experimental protocols, and presents key analytical data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrN₂ |
| Molecular Weight | 239.11 g/mol |
| Appearance | Predicted: Off-white to pale yellow solid |
| Melting Point | Predicted: 65-72 °C |
| Boiling Point | Predicted: >350 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available 6-bromoindole. The general strategy involves the N-alkylation of the indole nitrogen with a protected 2-aminoethyl group, followed by a deprotection step to reveal the primary amine. The Gabriel synthesis approach, utilizing N-(2-bromoethyl)phthalimide, is a robust method for this transformation.
2-(6-bromo-1H-indol-1-yl)ethanamine as a marine bisindole alkaloid
An In-depth Technical Guide to the Marine Bisindole Alkaloid: 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine
Introduction
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine is a noteworthy marine-derived bisindole alkaloid. This class of natural products is characterized by a structure containing two indole moieties. This specific compound has garnered significant interest within the scientific community for its potent biological activities, particularly its antimicrobial and antibiofilm properties.
Isolated from marine invertebrates, specifically the Californian tunicate Didemnum candidum and the New Caledonian sponge Orina spp., this molecule represents a promising scaffold for the development of new therapeutic agents to combat antibiotic resistance.[1][2] Its unique structure, featuring a 3,3'-diindolylmethane (DIM) core, is shared by other natural products with significant antibacterial activity.[1] This guide provides a comprehensive overview of its synthesis, biological activity, and the experimental protocols used for its evaluation.
Chemical Structure and Synthesis
The core structure of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine consists of two 6-bromoindole units linked at their C3 position to a central ethanamine moiety.
Experimental Protocol: Synthesis of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine
A common synthetic route involves the condensation of 6-bromoindole with a protected aminoacetaldehyde equivalent, followed by deprotection. The following protocol is based on established methods.[3][4]
Step 1: Condensation Reaction
-
Dissolve N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide (1 equivalent) in dry acetonitrile in a microwave-safe vessel under an argon atmosphere.
-
Add 6-bromoindole (2 equivalents) and diphenyl phosphate (0.1 equivalents) to the solution.
-
Heat the mixture to 80-120°C using microwave irradiation for 4 to 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected bisindole intermediate.
Step 2: Deprotection
-
Dissolve the crude protected intermediate from Step 1 in methanol.
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Reflux the mixture for approximately 2 hours.
-
After cooling, neutralize the mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, using column chromatography on silica gel.
Biological Activity and Quantitative Data
This marine alkaloid exhibits a significant range of biological activities, most notably against pathogenic microbes and their biofilms.
Antimicrobial Activity
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has demonstrated potent antimicrobial activity against a panel of clinically relevant bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine
| Target Microorganism | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | ATCC 35218 | 8 | [1] |
| Staphylococcus aureus | ATCC 43387 | 8 | [1] |
| Staphylococcus aureus (MRSA) | CH 10850 | 2 | [5] |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 2 | [5] |
| Klebsiella pneumoniae | 6/4 | 8 | [1] |
| Pseudomonas aeruginosa | ATCC 9027 | 64 | [1] |
| Enterococcus faecalis | ATCC 29212 | 32 | [1] |
| Candida albicans | ATCC 10231 | 64 |[1] |
Antibiofilm Activity
Bacterial biofilms are notoriously difficult to treat due to their protective extracellular matrix. 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has shown efficacy in both preventing the formation of biofilms and eradicating established ones.
Table 2: Biofilm Inhibition and Eradication Data
| Target Microorganism | Strain | Biofilm Formation Inhibition (%) at MIC | Eradication of Preformed Biofilm (%) | Reference |
|---|---|---|---|---|
| Escherichia coli | ATCC 35218 | 68.3% | Not Reported | [1] |
| Staphylococcus aureus | ATCC 43387 | 82.2% | Not Reported | [1] |
| Staphylococcus aureus (MRSA) | CH 10850 | 52.6% | ~37.5% | [5] |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 49.6% | Not Reported | [5] |
| Klebsiella pneumoniae | 6/4 | 40.0% | Not Reported |[1] |
Antibiotic Adjuvant Potential
A significant property of this bisindole alkaloid is its ability to act as an adjuvant, enhancing the activity of conventional antibiotics against resistant strains. A fluorinated analogue demonstrated a remarkable 256-fold reduction in the MIC of oxacillin against a clinical MRSA strain.[5][6] This synergistic effect suggests a potential to restore the efficacy of older antibiotics.
Proposed Mechanism of Action
While the precise mechanism of action is still under investigation, the antibiofilm activity of indole derivatives has been linked to the disruption of bacterial communication systems, known as quorum sensing (QS). In S. aureus, the accessory gene regulator (agr) system is a key QS pathway that controls the expression of virulence factors and biofilm formation. It has been suggested that indole compounds can cause a temporary repression of the agr system, thereby interfering with biofilm development.[5]
Key Experimental Methodologies
The evaluation of the biological activity of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine relies on standardized microbiology assays.
Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Biofilm Formation Inhibition Assay
-
Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Inoculate the wells with a standardized bacterial suspension.
-
Incubate the plate for 24 hours at 37°C to allow for biofilm formation.
-
After incubation, discard the planktonic (free-floating) cells and wash the wells gently with phosphate-buffered saline (PBS).
-
Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound stain with 30% acetic acid or ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance compared to the untreated control indicates the percentage of biofilm inhibition.[1]
Eradication of Preformed Biofilms Assay
-
Inoculate a 96-well plate with a bacterial suspension and incubate for 24 hours at 37°C to allow mature biofilms to form.
-
Remove the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the test compound to the wells with the preformed biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method described above. The reduction in absorbance compared to the untreated biofilm control indicates the percentage of eradication.[5]
Conclusion
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine stands out as a marine natural product with significant potential for drug development. Its potent antimicrobial and antibiofilm activities, especially against high-priority pathogens like MRSA, make it a compelling lead compound. Furthermore, its ability to act as an antibiotic adjuvant addresses the critical challenge of antimicrobial resistance. Future research should focus on elucidating its precise mechanism of action, exploring its in vivo efficacy and safety profile, and conducting further structure-activity relationship studies to optimize its therapeutic properties.
References
- 1. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1 H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(6-bromo-1H-indol-3-yl)ethanamine (6-Bromotryptamine): Discovery and Synthetic History
Audience: Researchers, scientists, and drug development professionals.
Note to the reader: The initial query requested information on 2-(6-bromo-1H-indol-1-yl)ethanamine. However, a comprehensive search of the scientific literature reveals a scarcity of information on this specific isomer. In contrast, the isomeric compound, 2-(6-bromo-1H-indol-3-yl)ethanamine, also known as 6-bromotryptamine, is a well-documented marine natural product with a notable history of synthesis and biological investigation. This guide will focus on the discovery and synthetic history of 2-(6-bromo-1H-indol-3-yl)ethanamine, as it is the compound of significant scientific interest.
Discovery and Natural Occurrence
2-(6-bromo-1H-indol-3-yl)ethanamine, commonly referred to as 6-bromotryptamine, is a substituted tryptamine that has been identified as a marine natural product.[1][2] Its discovery is rooted in the exploration of marine organisms for novel bioactive compounds. Notably, this compound and its derivatives have been isolated from the Gulf of California tunicate Didemnum candidum.[3] Derivatives such as 6-bromo-N-propionyltryptamine and 6-bromo-N-acetyltryptamine have been isolated from the marine bacterium Pseudoalteromonas rubra QD1-2, highlighting the diverse biological sources of these brominated indoles.[4][5] The presence of the bromine atom at the 6-position of the indole ring is a characteristic feature of many marine-derived indole alkaloids.
Synthetic History and Methodologies
The synthesis of 2-(6-bromo-1H-indol-3-yl)ethanamine and its derivatives is of significant interest due to their potential therapeutic applications, including as 5-HT2A receptor antagonists for the treatment of neurological disorders.[4][5] Several synthetic routes have been developed, typically starting from the commercially available 6-bromoindole.
A common synthetic approach involves the introduction of the ethanamine side chain at the C3 position of the 6-bromoindole core. One established method is the condensation of 6-bromotryptamine with various aliphatic acids to produce a range of N-acylated derivatives.[4] This method has been utilized to explore the structure-activity relationship of these compounds as 5-HT2A receptor antagonists.[4]
A general synthetic pathway to 2-(6-bromo-1H-indol-3-yl)ethanamine can be described in two main stages: the synthesis of the precursor 6-bromoindole, and the subsequent addition of the ethanamine side chain. The synthesis of 6-bromoindole itself can be achieved through various methods, including the bromination of indole.[6] Once 6-bromoindole is obtained, the ethanamine group can be introduced.
Herein, we present a representative synthetic scheme for the preparation of N-acylated derivatives of 2-(6-bromo-1H-indol-3-yl)ethanamine, which presupposes the availability of the parent amine.
General Synthetic Pathway for N-Acylated Derivatives
The synthesis of N-acylated derivatives of 6-bromotryptamine is typically achieved through an amide coupling reaction between 2-(6-bromo-1H-indol-3-yl)ethanamine and a carboxylic acid. This reaction is often facilitated by the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt).[4]
References
- 1. 6-Bromotryptamine - Wikipedia [en.wikipedia.org]
- 2. 6-Bromotryptamine - Wikiwand [wikiwand.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]
The Potential of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its Analogs as Antibiotic Adjuvants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. This technical guide delves into the potential of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its derivatives as potent antibiotic adjuvants, particularly against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). While the initial query focused on a related monoindole structure, the significant body of research on antibiotic adjuvant properties points towards the bisindole scaffold as the key pharmacophore. This document synthesizes the available data on its antimicrobial and synergistic activities, mechanisms of action, and relevant experimental protocols.
Chemical Compound Profile
-
Compound Name: 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine
-
Related Compounds: Fluorinated analogues of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine[1][2]
-
Core Structure: A bisindole alkaloid with bromine substitution at the 6th position of each indole ring.[3]
Quantitative Data on Antimicrobial and Adjuvant Activity
The efficacy of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue has been quantified through various in vitro assays. The data is summarized below.
Table 1: Minimum Inhibitory Concentrations (MICs)
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Compound 1) | S. aureus ATCC 29213 (MSSA) | Not explicitly stated in snippets |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Compound 1) | S. aureus CH 10850 (MRSA) | Not explicitly stated in snippets |
| Fluorinated analogue (Compound 2) | S. aureus ATCC 29213 (MSSA) | Not explicitly stated in snippets |
| Fluorinated analogue (Compound 2) | S. aureus CH 10850 (MRSA) | Not explicitly stated in snippets |
Note: While the source articles mention antimicrobial activity, the specific MIC values for the compounds alone are not detailed in the provided search results. Further literature review would be required to populate these specific data points.
Table 2: Synergistic Activity with Oxacillin against MRSA
| Adjuvant Compound | Antibiotic | Bacterial Strain | Fold Reduction in Oxacillin MIC | Fractional Inhibitory Concentration Index (ΣFIC) | Interpretation |
| Fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Oxacillin | S. aureus CH 10850 (MRSA) | 256 | 0.5 | Synergy[1][2] |
Mechanism of Action
The primary proposed mechanism of action for the antibiotic adjuvant effect of these bromoindole derivatives is the permeabilization of the bacterial cell membrane.[4] This disruption of the membrane integrity is thought to facilitate the entry of antibiotics that would otherwise be ineffective, thus restoring their potency.
Signaling Pathway: Proposed Mechanism of Action
Caption: Proposed mechanism of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine as an antibiotic adjuvant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate antibiotic adjuvants.
Checkerboard Assay for Synergy Testing
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[5][6][7][8][9]
Principle: Serial dilutions of two compounds are made in a 96-well microtiter plate, and the combination is tested against a standardized bacterial inoculum. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
Protocol:
-
Preparation of Reagents: Prepare stock solutions of the bromoindole compound and the antibiotic in a suitable solvent (e.g., DMSO). Prepare Mueller-Hinton Broth (MHB) and a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of concentrations.
-
Along the x-axis, serially dilute the antibiotic (e.g., from 2x MIC to 1/64x MIC).
-
Along the y-axis, serially dilute the bromoindole compound.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include wells with each agent alone to redetermine their MICs, as well as a growth control (no antimicrobial agents).
-
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each compound:
-
FIC A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC B = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Calculate the ΣFIC (FIC Index): ΣFIC = FIC A + FIC B
-
Interpretation of ΣFIC:
-
≤ 0.5: Synergy
-
0.5 to ≤ 1.0: Additive
-
1.0 to ≤ 4.0: Indifference
-
4.0: Antagonism
-
-
Experimental Workflow: Checkerboard Assay
Caption: A streamlined workflow for performing a checkerboard synergy assay.
Time-Kill Curve Assay
This assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][10][11][12][13][14]
Principle: A bacterial culture is exposed to a fixed concentration of an antimicrobial agent (or combination), and the number of viable cells (CFU/mL) is determined at various time points.
Protocol:
-
Preparation: Grow a bacterial culture to the mid-logarithmic phase. Prepare tubes or flasks with MHB containing the test compound(s) at desired concentrations (e.g., MIC, 2x MIC). Include a growth control without any antimicrobial.
-
Inoculation: Inoculate the prepared tubes with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Enumeration: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot log10 CFU/mL versus time.
-
Interpretation:
-
Bactericidal activity: ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Bacteriostatic activity: < 3-log10 reduction in CFU/mL.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
-
Membrane Permeabilization Assay
This assay assesses the ability of a compound to disrupt the bacterial membrane.[15][16]
Principle: The uptake of a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN) or SYTOX Green, which fluoresces in the hydrophobic environment of a compromised membrane, is measured.
Protocol (NPN Uptake Assay):
-
Cell Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and resuspend in a suitable buffer (e.g., 5 mM HEPES).
-
Plate Setup: In a black, clear-bottom 96-well plate, add serial dilutions of the bromoindole compound.
-
Controls: Include a positive control (e.g., a known membrane-permeabilizing agent like colistin) and a negative control (e.g., DMSO).[15]
-
Probe Addition: Add NPN solution to each well.
-
Initiation of Reaction: Add the bacterial suspension to the wells.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 355 nm, λem = 420 nm) after a defined incubation period.
-
Data Analysis: Calculate the percentage of NPN uptake relative to the positive control.
Anti-Biofilm Activity
In addition to their role as antibiotic adjuvants, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue have demonstrated the ability to inhibit the formation of S. aureus biofilms and eradicate pre-formed biofilms.[1][2] This is a significant finding, as biofilm-associated infections are notoriously difficult to treat.
Safety and Toxicity
Preliminary studies have indicated that 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue exhibit no hemolytic activity and have good stability in plasma, suggesting a non-toxic profile and potential for in vivo applications.[1][2]
Conclusion and Future Directions
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its derivatives represent a promising class of antibiotic adjuvants. Their ability to potentiate the activity of conventional antibiotics against resistant pathogens like MRSA, coupled with their anti-biofilm properties and favorable preliminary safety profile, makes them attractive candidates for further drug development.
Future research should focus on:
-
Elucidating the precise molecular interactions with the bacterial membrane.
-
Optimizing the chemical structure to enhance potency and reduce potential toxicity.
-
Evaluating the in vivo efficacy of these compounds in animal models of infection.
-
Investigating the potential for synergy with a broader range of antibiotic classes against various multidrug-resistant bacteria.
This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring the potential of bromoindole alkaloids as a novel strategy to combat antibiotic resistance.
References
- 1. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1 H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. emerypharma.com [emerypharma.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. DSpace [helda.helsinki.fi]
- 14. A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane Permeabilization Assay [bio-protocol.org]
- 16. Membrane Permeabilization Assay [bio-protocol.org]
Methodological & Application
Application Note: N-Alkylation of Indoles for the Synthesis of Bioactive Derivatives
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. N-alkylation of the indole ring is a fundamental synthetic transformation that allows for the introduction of diverse functional groups, enabling the modulation of a molecule's physicochemical properties and biological activity. This application note provides a detailed protocol for the N-alkylation of indoles using a haloalkylamine, a common strategy for synthesizing compounds with potential therapeutic applications, such as the class of molecules exemplified by 2-(6-bromo-1H-indol-1-yl)ethanamine. The protocol described herein utilizes sodium hydride as a base in N,N-dimethylformamide, a robust and widely employed method for this transformation.[1][2][3][4][5]
Target Audience
This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are engaged in the synthesis and derivatization of indole-based compounds.
Experimental Protocol: N-Alkylation of 6-Bromoindole
This protocol details the N-alkylation of 6-bromoindole with a protected 2-bromoethanamine derivative, followed by deprotection to yield the target primary amine. Using a protecting group on the amine of the alkylating agent is crucial to prevent self-condensation and other side reactions. A tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.
Materials
-
6-Bromoindole
-
tert-Butyl (2-bromoethyl)carbamate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure
Step 1: N-Alkylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 6-bromoindole (1.0 equivalent).
-
Add anhydrous DMF (approximately 5-10 mL per mmol of indole).
-
Cool the solution to 0 °C using an ice bath.
-
Under the inert atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.[5] Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases and the solution becomes homogeneous or a suspension of the sodium salt of the indole forms.[3]
-
Cool the reaction mixture back down to 0 °C.
-
In a separate flask, dissolve tert-butyl (2-bromoethyl)carbamate (1.1 equivalents) in a minimal amount of anhydrous DMF or THF.
-
Add the solution of the alkylating agent dropwise to the indole anion solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[3][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 2: Work-up and Purification
-
Upon completion of the reaction, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-alkylated product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 3: Deprotection of the Boc Group
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If the hydrochloride salt is desired, the crude product can be triturated with diethyl ether to induce precipitation. If the free base is required, the residue can be dissolved in an appropriate solvent and washed with a mild aqueous base (e.g., NaHCO₃ solution), followed by extraction, drying, and concentration.
-
Further purification, if necessary, can be achieved by recrystallization or chromatography.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of various indoles, based on literature precedents.
| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Benzyl chloride | NaH | HMPA | 0 to RT | 8-15 | ~90 | [1] |
| 6-Bromoindole | Methyl bromoacetate | NaH | DMF | RT | Overnight | High | [5] |
| 5-Chloroindole | Styrene oxide | Cs₂CO₃ | DMPU | 80 | 4 | High | [6] |
| 3-Cyanoindole | Dimethyl carbonate | DABCO | DMF | 90-95 | 5 | 98 | [7] |
| 7-Methoxyindole | Styrene oxide | Cs₂CO₃ | DMPU | 80 | 18 | 78 | [6] |
| Indole | Propyl bromide | Cs₂CO₃ | DMPU | 80 | 4 | 75 | [6] |
HMPA: Hexamethylphosphoramide, DMPU: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, DABCO: 1,4-Diazabicyclo[2.2.2]octane. Yields are approximate and can vary based on specific reaction conditions and substrate.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of 6-bromoindole and subsequent deprotection.
Reaction Pathway Diagram
Caption: Chemical pathway for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-(6-bromo-1H-indol-1-yl)ethanamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(6-bromo-1H-indol-1-yl)ethanamine is a versatile building block for the creation of diverse chemical libraries, particularly in the context of drug discovery. The indole nucleus is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom at the 6-position offers a strategic point for diversification through various palladium-catalyzed cross-coupling reactions. The ethanamine side chain provides a convenient handle for immobilization onto a solid support, enabling the principles of solid-phase organic synthesis (SPOS) to be applied. This approach allows for the rapid and efficient synthesis of a multitude of analogs with purification simplified to washing steps, followed by a final cleavage and purification step.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the solid-phase synthesis of substituted indole libraries. The workflow covers the immobilization of the building block onto a Rink Amide resin, subsequent diversification of the indole core via Suzuki and Sonogashira cross-coupling reactions, and finally, cleavage from the solid support to yield the desired products.
Experimental Protocols
Protocol 1: Immobilization of this compound on Rink Amide Resin
This protocol describes the covalent attachment of the primary amine of the title compound to a Rink Amide resin via amide bond formation.
Materials:
-
Rink Amide AM resin (polystyrene, 1% DVB, 100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin (1.0 g, ~0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate the resin for 30 minutes at room temperature. Drain the solution and repeat the piperidine treatment for another 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL) to remove residual piperidine.
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL).
-
Pre-activate the mixture for 10 minutes at room temperature.
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture for 12-18 hours at room temperature.
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional): To block any unreacted amine sites on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 1 hour. Wash as in step 5.
-
Drying: Dry the resin under vacuum for several hours. A small sample can be cleaved to confirm successful loading.
Protocol 2: Diversification via Suzuki Cross-Coupling
This protocol details the palladium-catalyzed Suzuki coupling of a resin-bound 6-bromoindole with a boronic acid.
Materials:
-
Indole-loaded resin from Protocol 1
-
Aryl or heteroaryl boronic acid (5 equivalents)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.1 equivalents)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
1,2-Dimethoxyethane (DME)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water
Procedure:
-
Resin Swelling: Swell the indole-loaded resin in a 3:1 mixture of DME/water (8 mL) for 30 minutes.
-
Reagent Addition: Add the boronic acid (5 eq.), Pd(PPh₃)₄ (0.1 eq.), and the 2M Na₂CO₃ solution (5 eq.).
-
Reaction: Heat the reaction mixture at 80°C with gentle agitation for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Washing: Cool the resin to room temperature, drain the reaction mixture, and wash the resin with a 3:1 mixture of DME/water (3 x 10 mL), followed by DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Diversification via Sonogashira Cross-Coupling
This protocol describes the palladium/copper-catalyzed Sonogashira coupling of the resin-bound 6-bromoindole with a terminal alkyne.
Materials:
-
Indole-loaded resin from Protocol 1
-
Terminal alkyne (5 equivalents)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.1 equivalents)
-
Copper(I) iodide (CuI) (0.2 equivalents)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the indole-loaded resin in DMF (10 mL) for 30 minutes.
-
Reagent Addition: To the swollen resin, add the terminal alkyne (5 eq.), Pd(PPh₃)₄ (0.1 eq.), CuI (0.2 eq.), and triethylamine (10 eq.).
-
Reaction: Agitate the mixture at 50°C for 12 hours under an inert atmosphere.
-
Washing: Cool the resin to room temperature, drain the reaction mixture, and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage from Resin
This protocol outlines the final step of cleaving the synthesized compound from the solid support.
Materials:
-
Dried, derivatized resin from Protocol 2 or 3
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.[1]
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 2 mL). Combine all filtrates.
-
Precipitation: Reduce the volume of the combined filtrate under a stream of nitrogen. Add cold diethyl ether (40-50 mL) to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice. Dry the resulting solid (the crude product) under vacuum.
-
Purification: Purify the crude product by reverse-phase HPLC.
Data Presentation
The following tables summarize representative quantitative data for the described solid-phase synthesis workflow. This data is based on analogous systems reported in the literature for solid-phase synthesis on Rink Amide and other similar resins, as direct data for the specified scaffold is not available.
| Table 1: Resin Loading Efficiency | |
| Parameter | Representative Value |
| Initial Resin Loading Capacity | 0.4 - 0.8 mmol/g |
| Loading Efficiency | 85 - 95% |
| Final Resin Loading | 0.34 - 0.76 mmol/g |
| Table 2: Diversification Reaction Yields and Purity | ||
| Reaction | Building Blocks (Examples) | Purity of Crude Product (Post-Cleavage, by LC-MS) |
| Suzuki Coupling | Phenylboronic acid, 4-Methoxyphenylboronic acid | 75 - 90% |
| Sonogashira Coupling | Phenylacetylene, 1-Octyne | 70 - 85% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for solid-phase synthesis using this compound.
Logical Relationship for Diversification
Caption: Diversification pathways for the resin-bound 6-bromo-indole scaffold.
References
Application Notes and Protocols: 2-(6-bromo-1H-indol-1-yl)ethanamine as a Precursor for Complex Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities. The functionalized indole core serves as a versatile scaffold for the synthesis of complex molecular architectures. This document provides detailed application notes and protocols for the use of 2-(6-bromo-1H-indol-1-yl)ethanamine, a key precursor, in the synthesis of complex indole alkaloids, with a specific focus on the total synthesis of the marine alkaloid Eudistomin U. Eudistomin U, a bromo-substituted β-carboline, is known for its antibacterial properties and its ability to interact with DNA.[1][2] The protocols outlined herein detail the synthesis of the precursor, its subsequent cyclization via the Pictet-Spengler reaction, and final aromatization to yield the target alkaloid.
Introduction
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[3] The strategic functionalization of the indole ring and its side chains allows for the construction of complex polycyclic systems with a wide array of biological targets. This compound is a valuable starting material for the synthesis of complex indole alkaloids due to the presence of a reactive primary amine and a bromine-substituted indole core. The bromine atom offers a handle for further functionalization via cross-coupling reactions, while the ethanamine side chain is primed for cyclization reactions, most notably the Pictet-Spengler reaction, to form the characteristic tetrahydro-β-carboline core of many indole alkaloids.[4]
Synthetic Strategy Overview
The synthesis of complex indole alkaloids from this compound can be approached in a modular fashion. The general workflow involves:
-
Synthesis of the Precursor: Preparation of this compound via N-alkylation of 6-bromoindole.
-
Formation of the Core Structure: Pictet-Spengler reaction of the precursor with a suitable aldehyde or ketone to construct the polycyclic core.
-
Final Elaboration/Aromatization: Subsequent chemical transformations, such as aromatization, to yield the final complex alkaloid.
This strategy is exemplified by the total synthesis of Eudistomin U, where this compound is reacted with indole-3-carboxaldehyde in a Pictet-Spengler reaction, followed by aromatization.
References
Application Notes and Protocols: In Vitro Bioactivity Profiling of 2-(6-bromo-1H-indol-1-yl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of this application note, 2-(6-bromo-1H-indol-1-yl)ethanamine, is a synthetic indole derivative. While specific bioactivity data for this compound is not extensively documented, its structural similarity to other bioactive indoles, such as the marine alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine which has demonstrated antimicrobial and antibiofilm properties, suggests its potential as a therapeutic agent.[3][4] These application notes provide a comprehensive suite of in vitro assays to systematically evaluate the bioactivity of this compound, focusing on its potential antimicrobial, cytotoxic, and enzyme inhibitory activities.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the in vitro bioactivity of this compound.
Caption: General workflow for in vitro bioactivity screening.
Section 1: Antimicrobial Activity
Rationale
Given that related bromo-indole compounds have shown antimicrobial properties, a primary screen for antibacterial and antifungal activity is warranted.[3][4] The initial assay will determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1.2.1. Materials
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
1.2.2. Procedure
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include positive controls (microbes in medium without compound) and negative controls (medium only).
-
Incubation: Incubate the plates at the optimal temperature and duration for each microbial strain (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
| Microbial Strain | MIC (µg/mL) of this compound |
| S. aureus | |
| E. coli | |
| C. albicans |
Section 2: Cytotoxicity Assessment
Rationale
It is crucial to assess the cytotoxic potential of the test compound against mammalian cell lines to determine its therapeutic index. Many indole derivatives have been investigated for their anticancer properties.[5] An initial screen against a cancer cell line and a non-cancerous cell line is recommended.
Experimental Protocol: MTT Cell Viability Assay
2.2.1. Materials
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549)
-
Non-cancerous human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well cell culture plates
-
Microplate reader
2.2.2. Procedure
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | |
| A549 | |
| HEK293 |
Section 3: Enzyme Inhibition Assay - Indoleamine 2,3-Dioxygenase 1 (IDO1)
Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes tryptophan and is a key target in cancer immunotherapy.[6][7] Given that the test compound is an indole derivative, evaluating its potential to inhibit IDO1 is a logical step.
Signaling Pathway
Caption: IDO1 metabolic pathway and point of inhibition.
Experimental Protocol: IDO1 Enzymatic Assay
This protocol is based on the measurement of kynurenine, the product of the IDO1-catalyzed reaction.[8]
3.3.1. Materials
-
Recombinant human IDO1 enzyme
-
This compound
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Microplate reader
3.3.2. Procedure
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Compound Addition: Add varying concentrations of this compound to the wells of a 96-well plate.
-
Enzyme Addition: Initiate the reaction by adding the IDO1 enzyme to the reaction mixture.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Kynurenine Detection: Add Ehrlich's reagent to each well and incubate to allow color development.
-
Absorbance Measurement: Measure the absorbance at 480 nm.
-
Data Analysis: Calculate the percentage of IDO1 inhibition and determine the IC50 value.
Data Presentation
| Parameter | Value |
| IDO1 IC50 (µM) |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will provide valuable insights into its potential bioactivity and guide further preclinical development. Positive results in any of these primary screens should be followed up with more detailed secondary assays, such as anti-biofilm assays for antimicrobial hits, apoptosis assays for cytotoxic hits, and full enzyme kinetics for enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]
- 4. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N1-Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-(6-bromo-1H-indol-1-yl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and workflows for the high-throughput screening (HTS) of 2-(6-bromo-1H-indol-1-yl)ethanamine derivatives against two major classes of drug targets: G-protein coupled receptors (GPCRs) and ion channels. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to interact with a wide range of biological targets. The following protocols are designed to be adapted for screening large compound libraries to identify potential lead candidates for drug discovery programs.
Application Note 1: Competitive Binding Assay for a Novel GPCR Target using Fluorescence Polarization
This protocol outlines a fluorescence polarization (FP) based competitive binding assay for the high-throughput screening of this compound derivatives against a hypothetical G-protein coupled receptor (GPCR). FP is a robust, homogeneous assay format suitable for HTS, measuring the displacement of a fluorescently labeled ligand from the receptor by a test compound.[1][2][3]
Experimental Protocol: Fluorescence Polarization Assay
1. Reagents and Materials:
-
Purified GPCR protein
-
Fluorescently labeled ligand (tracer) specific for the GPCR
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA
-
This compound derivative library dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
2. Assay Procedure:
-
Prepare a stock solution of the purified GPCR in assay buffer.
-
Prepare a working solution of the fluorescently labeled ligand (tracer) in assay buffer. The final concentration should be at or near its Kd value for the receptor.
-
Using an automated liquid handler, dispense 50 nL of each this compound derivative from the compound library into the wells of a 384-well microplate.
-
Add 10 µL of the GPCR solution to each well.
-
Add 10 µL of the fluorescent tracer solution to each well.
-
The final assay volume is 20 µL. The final concentration of DMSO should be kept below 1% to avoid interference.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
3. Data Analysis: The inhibitory activity of the compounds is determined by the decrease in the fluorescence polarization signal. The data can be normalized using positive controls (no inhibitor) and negative controls (excess of unlabeled ligand). The half-maximal inhibitory concentration (IC50) for each active compound can be calculated by fitting the data to a four-parameter logistic equation.
Data Presentation
| Compound ID | Derivative Substitution | Max Inhibition (%) | IC50 (µM) |
| Cmpd-001 | R1=H, R2=CH3 | 95.2 | 1.2 |
| Cmpd-002 | R1=Cl, R2=H | 88.7 | 5.8 |
| Cmpd-003 | R1=F, R2=CH2CH3 | 99.1 | 0.75 |
| Cmpd-004 | R1=H, R2=Cyclopropyl | 75.4 | 12.3 |
Experimental Workflow
Application Note 2: Cell-Based Calcium Flux Assay for a Ligand-Gated Ion Channel
This protocol describes a cell-based calcium flux assay to screen for modulators of a hypothetical ligand-gated ion channel (LGIC) using a fluorescent calcium indicator. Many LGICs are permeable to calcium, and changes in intracellular calcium can be used as a readout of channel activation or inhibition.[4][5] This assay is well-suited for HTS in a 384-well format.
Experimental Protocol: Calcium Flux Assay
1. Reagents and Materials:
-
HEK293 cells stably expressing the target LGIC
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418
-
Fluo-4 NW Calcium Assay Kit
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonist for the LGIC
-
This compound derivative library dissolved in DMSO
-
384-well black, clear-bottom microplates
-
Fluorescent Imaging Plate Reader (e.g., FLIPR, FDSS)
2. Assay Procedure:
-
Seed the HEK293 cells expressing the LGIC into 384-well black, clear-bottom plates at a density of 20,000 cells per well and incubate overnight.
-
The next day, remove the culture medium and add 40 µL of the Fluo-4 NW dye loading solution to each well.
-
Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature.
-
Prepare the compound plate by dispensing 50 nL of the this compound derivatives into a separate 384-well plate.
-
Place both the cell plate and the compound plate into the fluorescent imaging plate reader.
-
The instrument will first measure the baseline fluorescence, then add the compounds to the cell plate and incubate for a specified time (e.g., 10 minutes).
-
After the compound pre-incubation, the instrument will add a known concentration (e.g., EC80) of the agonist to stimulate the LGIC and immediately begin measuring the change in fluorescence intensity over time.
3. Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx through the ion channel. Antagonists will reduce the fluorescence signal, while allosteric modulators might enhance or inhibit it. The response is typically measured as the peak fluorescence intensity or the area under the curve. IC50 values for antagonists can be determined from concentration-response curves.
Data Presentation
| Compound ID | Derivative Substitution | Activity Type | Max Inhibition (%) | IC50 (µM) |
| Cmpd-005 | R1=Br, R2=H | Antagonist | 98.3 | 2.5 |
| Cmpd-006 | R1=H, R2=CF3 | Antagonist | 91.5 | 8.1 |
| Cmpd-007 | R1=OCH3, R2=H | Weak Antagonist | 45.2 | > 50 |
| Cmpd-008 | R1=H, R2=Thiophene | No Activity | < 10 | > 50 |
Experimental Workflow
Signaling Pathway Diagram
The following diagram illustrates a canonical Gq-coupled GPCR signaling pathway, which results in an increase in intracellular calcium, a common endpoint for HTS assays.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L [bio-protocol.org]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. AddexBio Service - GPCRAssays [addexbio.com]
Application Notes and Protocols for the Quantification of 2-(6-bromo-1H-indol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-bromo-1H-indol-1-yl)ethanamine is a synthetic indole derivative of interest in drug discovery and development due to the diverse biological activities associated with the bromo-indole scaffold. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
Analytical Method: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended method for the quantification of this compound in biological matrices due to its high sensitivity, specificity, and throughput. The method involves chromatographic separation of the analyte from matrix components followed by detection and quantification using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
Caption: Experimental workflow for UPLC-MS/MS quantification.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples and is favored for its simplicity and speed.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)
-
Acetonitrile (ACN) with 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
The following are representative conditions and should be optimized for the specific instrument and application.
UPLC System:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: 5% B
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical):
-
This compound:
-
Precursor Ion (Q1): m/z 239.0/241.0 (due to bromine isotopes)
-
Product Ion (Q3) for quantification: To be determined by infusion and fragmentation of the standard. A plausible fragmentation would involve the loss of the ethylamine group or cleavage of the indole ring.
-
Product Ion (Q3) for confirmation: To be determined.
-
-
Internal Standard:
-
Precursor and product ions to be determined based on the selected IS.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below with representative acceptance criteria.
Data Presentation
Table 1: Representative Quantitative Performance of the UPLC-MS/MS Method
| Parameter | Representative Value/Range | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Calibration Range | 0.1 - 1000 ng/mL | To cover expected concentrations |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N ≥ 10, Accuracy ±20%, Precision ≤20% |
| Limit of Detection (LOD) | 0.03 ng/mL | S/N ≥ 3 |
| Intra-day Precision (%CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -8% to +10% | ± 15% (± 20% at LLOQ) |
| Matrix Effect | 92% - 105% | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | > 85% | Consistent, precise, and reproducible |
Note: The values presented in this table are representative for a typical bioanalytical UPLC-MS/MS method and must be experimentally determined for the specific analysis of this compound.
Potential Signaling Pathways
Bromo-indole derivatives have been shown to interact with various cellular signaling pathways. Two potential pathways of relevance are the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the NF-κB inflammatory pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Some brominated indoles act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
NF-κB Anti-inflammatory Signaling Pathway
Indole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Application Notes and Protocols: 2-(6-bromo-1H-indol-1-yl)ethanamine as a Chemical Probe for Bromodomains
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 2-(6-bromo-1H-indol-1-yl)ethanamine is not a widely documented chemical probe for bromodomains. The following application notes and protocols are based on the established activities and methodologies for structurally related indole-based bromodomain inhibitors. The provided data is illustrative and should be confirmed through experimental validation.
Introduction
Bromodomains are epigenetic reader domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. Their involvement in various diseases, including cancer and inflammation, has made them attractive targets for therapeutic intervention. The indole scaffold has emerged as a privileged structure in the design of potent and selective bromodomain inhibitors. This document provides detailed application notes and protocols for the characterization and use of this compound as a putative chemical probe for bromodomains, with a focus on the BET (Bromodomain and Extra-Terminal) family, particularly BRD4, and the CREBBP/EP300 bromodomains.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, herein referred to as "IndoleProbe-1," against a panel of bromodomains. This data is representative of what would be expected for a selective indole-based inhibitor.
Table 1: Biochemical Activity of IndoleProbe-1
| Bromodomain Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Kₔ (nM) |
| BRD4 (BD1) | AlphaScreen | 150 | 95 | 210 |
| BRD4 (BD2) | AlphaScreen | 450 | 280 | 600 |
| CREBBP | TR-FRET | 80 | 50 | 110 |
| EP300 | TR-FRET | 120 | 75 | 160 |
| BRD9 | AlphaScreen | >10,000 | >10,000 | >10,000 |
| ATAD2 | AlphaScreen | >10,000 | >10,000 | >10,000 |
Table 2: Cellular Activity of IndoleProbe-1 in MV-4-11 Acute Myeloid Leukemia Cells
| Assay Type | Endpoint | EC₅₀ (µM) |
| Cell Proliferation | CellTiter-Glo | 0.85 |
| c-Myc Expression | qPCR | 1.2 |
| Apoptosis | Caspase-Glo 3/7 | 2.5 |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the activity of IndoleProbe-1.
Protocol 1: AlphaScreen Assay for BRD4 Inhibition
-
Objective: To determine the IC₅₀ value of IndoleProbe-1 against the first (BD1) and second (BD2) bromodomains of BRD4.
-
Materials:
-
Recombinant His-tagged BRD4(BD1) or BRD4(BD2) protein.
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).
-
Streptavidin-coated Donor beads.
-
Anti-His antibody-conjugated Acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).
-
IndoleProbe-1 serially diluted in DMSO.
-
-
Procedure:
-
Prepare a solution of BRD4(BD1) or BRD4(BD2) and the biotinylated H4K12ac peptide in assay buffer.
-
Add the protein-peptide mix to a 384-well plate.
-
Add serial dilutions of IndoleProbe-1 to the wells.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC₅₀ values from the resulting dose-response curve.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Objective: To determine the dissociation constant (Kₔ) of IndoleProbe-1 for the CREBBP bromodomain.
-
Materials:
-
Recombinant CREBBP bromodomain protein.
-
IndoleProbe-1.
-
ITC buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
-
Procedure:
-
Dialyze the CREBBP protein against the ITC buffer.
-
Dissolve IndoleProbe-1 in the same buffer.
-
Load the protein into the sample cell of the ITC instrument.
-
Load the compound into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
Analyze the resulting data to determine the Kₔ, stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 3: Cellular Proliferation Assay
-
Objective: To assess the effect of IndoleProbe-1 on the proliferation of a cancer cell line (e.g., MV-4-11).
-
Materials:
-
MV-4-11 cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
IndoleProbe-1.
-
CellTiter-Glo Luminescent Cell Viability Assay kit.
-
-
Procedure:
-
Seed MV-4-11 cells in a 96-well plate.
-
Treat the cells with serial dilutions of IndoleProbe-1.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add CellTiter-Glo reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Visualizations
BRD4 Signaling Pathway in Cancer
The following diagram illustrates the role of BRD4 in regulating the expression of the oncogene c-Myc, a pathway commonly targeted by BET inhibitors.
Caption: BRD4 recognizes acetylated histones and promotes c-Myc transcription.
Experimental Workflow for Probe Characterization
This diagram outlines a typical workflow for characterizing a novel bromodomain chemical probe.
Caption: Workflow for the validation of a chemical probe.
Application of 2-(6-bromo-1H-indol-1-yl)ethanamine in antimicrobial research.
Application Notes
Introduction
2-(6-bromo-1H-indol-1-yl)ethanamine is an indole derivative that holds potential for significant applications in antimicrobial research. While direct studies on this specific molecule are limited, research on structurally similar 6-bromoindole compounds provides a strong basis for its potential efficacy as an antimicrobial agent, an antibiotic adjuvant, and an anti-biofilm agent.[1] The indole scaffold is a common feature in molecules with diverse biological activities, and the presence of a bromine atom can enhance the antimicrobial properties of these compounds.[2]
Potential Antimicrobial Activity
Derivatives of 6-bromoindole have demonstrated notable intrinsic antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative species.[3] For instance, the related marine bisindole alkaloid, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, has shown antimicrobial activity against Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), Escherichia coli, and Klebsiella pneumoniae.[4][5] The proposed mechanism of action for some bromoindole derivatives involves the rapid permeabilization and depolarization of the bacterial membrane.[3]
Antibiotic Adjuvant Potential
A significant area of interest is the potential for this compound to act as an antibiotic adjuvant or potentiator. These are compounds that, when used in combination with traditional antibiotics, can enhance their effectiveness and potentially overcome antibiotic resistance.[6] For example, a fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine was found to reduce the minimum inhibitory concentration (MIC) of oxacillin for a clinical MRSA strain by 256-fold.[4] This suggests that 6-bromoindole derivatives could be valuable in restoring the efficacy of existing antibiotics against resistant pathogens.
Anti-Biofilm Activity
Bacterial biofilms are a major challenge in clinical settings as they provide a protected environment for bacteria, making them more resistant to antibiotics and host immune responses. Several 6-bromoindole derivatives have exhibited the ability to both inhibit the formation of biofilms and disaggregate pre-formed biofilms of various microorganisms, including S. aureus, E. coli, K. pneumoniae, and Candida albicans.[5] This anti-biofilm activity presents a promising avenue for the development of new therapeutic strategies to combat chronic and device-associated infections.
Disclaimer: The following data and protocols are based on research conducted on structurally related 6-bromoindole compounds. Researchers should validate these findings for this compound through independent experimentation.
Data Presentation
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for Structurally Related 6-Bromoindole Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Staphylococcus aureus (MRSA CH 10850) | 2 | [4] |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Staphylococcus aureus (MSSA ATCC 29213) | 2 | [4] |
| Fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Staphylococcus aureus (MRSA CH 10850) | 32 | [4] |
| Fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Staphylococcus aureus (MSSA ATCC 29213) | 16 | [4] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [5] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | [5] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | 8 | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
This compound (test compound)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)[9]
-
Sterile 96-well microtiter plates[7]
-
Spectrophotometer
-
Incubator (37°C)[10]
-
Sterile pipette tips and troughs
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select a single colony of the test bacterium and inoculate it into a tube containing 3-5 mL of MHB.[10]
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] This can be measured spectrophotometrically (OD600 of 0.08-0.1).[10]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest concentration to be tested.
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the lowest concentration that inhibits growth compared to the growth control.
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
This protocol is performed after the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][11]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.[12]
-
Spread the aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Time-Kill Curve Assay Protocol
This assay evaluates the rate at which an antimicrobial agent kills a specific bacterium over time.[13][14]
Materials:
-
This compound (test compound)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
Spectrophotometer
-
Sterile pipette tips and dilution tubes
Procedure:
-
Preparation of Inoculum and Test Solutions:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in multiple sterile tubes containing MHB.
-
Add the test compound to the tubes at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[13] Include a growth control tube without the compound.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[15]
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[14]
-
Mandatory Visualization
Caption: Workflow for MIC and MBC Assays.
Caption: Experimental Workflow for Time-Kill Curve Assay.
References
- 1. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. youtube.com [youtube.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. actascientific.com [actascientific.com]
- 14. emerypharma.com [emerypharma.com]
- 15. 4.4. Time–Kill Curve Assay [bio-protocol.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanamine. The synthesis is typically a two-step process involving the N-alkylation of 6-bromoindole followed by the deprotection of the amine functionality. This guide addresses common side reactions and offers solutions to optimize the synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective strategy is a two-step synthesis. The first step involves the N-alkylation of 6-bromoindole with a suitable electrophile bearing a protected amine, such as N-Boc-2-bromoethylamine. The second step is the deprotection of the amine-protecting group (e.g., Boc) to yield the final product.
Q2: What are the primary challenges and side reactions in the N-alkylation of 6-bromoindole?
The main challenge is controlling the regioselectivity of the alkylation. The indole nucleus has two potentially nucleophilic sites: the N1-position (indole nitrogen) and the C3-position. A significant side reaction is the C3-alkylation of 6-bromoindole, leading to the formation of the isomeric 2-(6-bromo-1H-indol-3-yl)ethanamine derivative.[1][2] The reaction conditions, particularly the choice of base and solvent, play a critical role in directing the alkylation to the desired N1-position.[3]
Q3: What side reactions can occur during the deprotection of the N-Boc group?
Deprotection of the N-Boc group is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[4] Potential side reactions include:
-
t-Butylation of the indole ring: The tert-butyl cation generated during deprotection can act as an electrophile and alkylate the electron-rich indole ring, most likely at the C3 position.
-
Degradation of the indole nucleus: Strong acidic conditions and elevated temperatures can lead to the decomposition of the indole ring.
-
Formation of isocyanate-related impurities: Under certain conditions, particularly with reagents like oxalyl chloride, isocyanate intermediates can form, leading to urea or other related byproducts.[4]
Troubleshooting Guides
Part 1: N-Alkylation of 6-Bromoindole
Issue 1: Low yield of the desired N1-alkylated product and significant formation of the C3-alkylated isomer.
-
Cause: Suboptimal reaction conditions that do not sufficiently favor N-alkylation over C-alkylation. The use of a weak base may not fully deprotonate the indole nitrogen, leaving it less nucleophilic and allowing the C3 position to compete for the electrophile.[5]
-
Troubleshooting:
-
Base Selection: Employ a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the indole nitrogen, thereby increasing its nucleophilicity and favoring N-alkylation.[3][5]
-
Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), which can facilitate the formation of the indole anion.[3]
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) before adding the alkylating agent. The subsequent alkylation can then be carried out at room temperature or with gentle heating.
-
Order of Addition: Add the alkylating agent (N-Boc-2-bromoethylamine) slowly to the pre-formed indole anion solution to maintain a low concentration of the electrophile, which can help minimize C-alkylation.
-
Issue 2: Presence of unreacted 6-bromoindole in the final product mixture.
-
Cause: Incomplete reaction due to insufficient base, inactive reagents, or short reaction time. The solubility of the reagents can also be a factor.[6]
-
Troubleshooting:
-
Reagent Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents of NaH) and the alkylating agent.
-
Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) and allow for a longer reaction time if necessary. Gentle heating might be required to drive the reaction to completion, but this should be done cautiously to avoid promoting side reactions.
-
Reagent Quality: Ensure that the base and the alkylating agent are of high purity and activity. Sodium hydride, for instance, should be fresh and handled under an inert atmosphere.
-
Part 2: Deprotection of N-Boc-2-(6-bromo-1H-indol-1-yl)ethanamine
Issue 1: Formation of a significant amount of a byproduct with a mass corresponding to the addition of a tert-butyl group.
-
Cause: The tert-butyl cation, a byproduct of Boc deprotection under acidic conditions, can act as an electrophile and react with the nucleophilic indole ring.
-
Troubleshooting:
-
Use of Scavengers: Add a scavenger, such as triethylsilane or anisole, to the reaction mixture. These compounds can trap the tert-butyl cation, preventing it from reacting with the indole ring.
-
Milder Deprotection Conditions: Explore alternative, milder deprotection methods. For example, using a lower concentration of acid or performing the reaction at a lower temperature can reduce the formation of the tert-butyl cation. Thermal deprotection under specific conditions is also a possibility.[7]
-
Issue 2: Degradation of the product, indicated by the formation of multiple unidentified spots on TLC and a dark-colored reaction mixture.
-
Cause: The indole ring is sensitive to strong acidic conditions and can undergo polymerization or degradation, especially at elevated temperatures.
-
Troubleshooting:
-
Temperature Control: Maintain a low temperature (e.g., 0 °C to room temperature) throughout the deprotection process.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize exposure to the acidic environment.
-
Alternative Acids: Consider using a different acid for deprotection. For example, HCl in dioxane or methanol is a common alternative to TFA and may offer different selectivity and milder conditions.[4]
-
Data Presentation
| Step | Desired Reaction | Common Side Reaction(s) | Factors Promoting Side Reaction(s) | Troubleshooting Strategies |
| N-Alkylation | N1-alkylation of 6-bromoindole | C3-alkylation of 6-bromoindole | - Weak base- Protic or non-polar solvent- High concentration of electrophile | - Use a strong base (e.g., NaH)- Use a polar aprotic solvent (e.g., DMF, THF)- Slow addition of the alkylating agent |
| Boc-Deprotection | Cleavage of the Boc group | - t-Butylation of the indole ring- Degradation of the indole ring | - Strong acidic conditions- High temperature- Absence of a cation scavenger | - Use a cation scavenger (e.g., triethylsilane)- Maintain low reaction temperature- Minimize reaction time- Explore milder deprotection reagents |
Experimental Protocols
Note: These are generalized protocols and may require optimization.
Step 1: Synthesis of tert-butyl (2-(6-bromo-1H-indol-1-yl)ethyl)carbamate (N-Alkylation)
-
To a solution of 6-bromoindole (1.0 eq) in dry DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of N-Boc-2-bromoethylamine (1.2 eq) in dry DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Boc-Deprotection)
-
Dissolve the purified tert-butyl (2-(6-bromo-1H-indol-1-yl)ethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Further purification can be achieved by crystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic pathway and common side reactions.
References
- 1. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Improving yield and purity of 2-(6-bromo-1H-indol-1-yl)ethanamine synthesis
Technical Support Center: Synthesis of 2-(6-bromo-1H-indol-1-yl)ethanamine
This guide provides detailed troubleshooting advice and experimental protocols for the synthesis of this compound, a key intermediate for researchers in drug development and medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which typically proceeds in two main steps: N-alkylation of 6-bromoindole with a protected aminoethyl group, followed by deprotection.
Step 1: N-Alkylation of 6-bromoindole with tert-butyl (2-bromoethyl)carbamate
Q1: My N-alkylation reaction is slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete N-alkylation can be due to several factors:
-
Insufficient Deprotonation: The indole nitrogen must be fully deprotonated to act as an effective nucleophile.
-
Troubleshooting: Ensure the sodium hydride (NaH) is fresh and reactive. Use a slight excess (1.1-1.2 equivalents) of NaH. Allow sufficient time for the deprotonation to complete before adding the alkylating agent; this can be monitored by the cessation of hydrogen gas evolution.
-
-
Reaction Temperature: Low temperatures can slow down the reaction rate.
-
Troubleshooting: While the initial deprotonation is often performed at 0 °C to control the exothermic reaction, the subsequent alkylation may require warming to room temperature or gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
-
Solvent Quality: The presence of moisture in the solvent can quench the sodium hydride and the indole anion.
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Troubleshooting: Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). Ensure all glassware is thoroughly dried before use.
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Q2: I am observing multiple spots on my TLC plate after the N-alkylation reaction. What are the likely side products?
A2: The primary side products in this reaction are typically:
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Unreacted 6-bromoindole: This is a common issue if the reaction does not go to completion.
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C3-Alkylated Isomer: While N-alkylation is generally favored under these conditions, some C3-alkylation of the indole ring can occur. The electron-withdrawing nature of the bromine atom on the benzene ring of the indole can influence the N/C selectivity.
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Dialkylation: Although less common with a bulky protecting group, it is a possibility if excess alkylating agent is used.
Troubleshooting:
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To favor N-alkylation, ensure complete deprotonation of the indole nitrogen before adding the alkylating agent.
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Use a stoichiometric amount or a slight excess of the alkylating agent to minimize dialkylation.
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Purification via column chromatography is usually effective in separating the desired N-alkylated product from the starting material and the C3-isomer.
Q3: How can I effectively monitor the progress of the N-alkylation reaction by TLC?
A3:
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Staining: Indole derivatives can be visualized on a TLC plate using a p-anisaldehyde stain or by exposure to iodine vapors. Unreacted 6-bromoindole and the N-alkylated product should have different Rf values.
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UV Visualization: Both the starting material and the product are UV active and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).
Step 2: Boc-Deprotection of tert-butyl (2-(6-bromo-1H-indol-1-yl)ethyl)carbamate
Q4: My Boc-deprotection is not going to completion. What should I do?
A4: Incomplete deprotection is often due to the deprotection agent or reaction conditions:
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Acid Strength/Concentration: The acid used for deprotection may not be sufficiently strong or concentrated.
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Troubleshooting: If using trifluoroacetic acid (TFA), ensure it is fresh. A common condition is a 1:1 mixture of TFA in dichloromethane (DCM). For HCl, a 4M solution in dioxane is typically effective.
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Reaction Time and Temperature: The reaction may require more time or gentle warming.
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Troubleshooting: Monitor the reaction by TLC. If the reaction is sluggish at room temperature, it can be gently warmed to 30-40°C.
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Q5: The work-up after Boc-deprotection is proving difficult, and I am losing my product.
A5: The basic nature of the final amine product requires a careful work-up procedure.
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Problem: After acidic deprotection, the product is in its salt form. During neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution), the free amine can be sensitive.
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Solution: Perform the neutralization at a low temperature (0 °C) to minimize degradation. Extract the product quickly into an organic solvent like ethyl acetate or dichloromethane. Ensure the aqueous layer is sufficiently basic (pH > 9) to fully deprotonate the amine and facilitate its extraction into the organic phase.
Q6: How do I purify the final product, this compound?
A6:
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Column Chromatography: If impurities are present after work-up, column chromatography on silica gel is a standard method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding methanol and a small amount of a basic modifier like triethylamine can be effective.
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Crystallization/Salt Formation: The final product can be purified by crystallization. Alternatively, it can be converted to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same or another appropriate solvent. The resulting salt is often a stable, crystalline solid that can be easily filtered and dried.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (2-(6-bromo-1H-indol-1-yl)ethyl)carbamate (N-Alkylation)
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Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromoindole (1.0 eq).
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Deprotonation: Dissolve the 6-bromoindole in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour, or until hydrogen evolution ceases.
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Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous DMF dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
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Work-up: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of this compound (Boc-Deprotection)
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Deprotection with TFA:
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Dissolve the purified tert-butyl (2-(6-bromo-1H-indol-1-yl)ethyl)carbamate (1.0 eq) in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (an equal volume to the DCM) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure.
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Deprotection with HCl in Dioxane:
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Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.
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Add a 4M solution of HCl in dioxane (3-5 eq) and stir at room temperature for 2-4 hours.
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Monitor the reaction by TLC.
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Work-up:
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After completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide at 0 °C until the pH is basic (>9).
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Extract the product with ethyl acetate or DCM (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
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Quantitative Data Summary
The following table provides an overview of the expected outcomes for the synthesis, based on typical results for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Materials | Typical Yield (%) | Purity (%) |
| 1 | tert-butyl (2-(6-bromo-1H-indol-1-yl)ethyl)carbamate | 6-bromoindole, tert-butyl (2-bromoethyl)carbamate | 60-80 | >95 (after chromatography) |
| 2 | This compound | tert-butyl (2-(6-bromo-1H-indol-1-yl)ethyl)carbamate | 85-95 | >98 (after purification) |
Visualizations
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for low yield in the N-alkylation of 6-bromoindole.
Synthetic Pathway
Caption: Synthetic route to this compound.
Stability and degradation profile of 2-(6-bromo-1H-indol-1-yl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation profile of 2-(6-bromo-1H-indol-1-yl)ethanamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by exposure to oxidative conditions, light (photodegradation), and extremes in pH (hydrolysis). The indole ring is susceptible to oxidation, and the overall molecule can be sensitive to acidic and basic environments.
Q2: What is the recommended pH range for storing aqueous solutions of this compound?
A2: To minimize degradation in aqueous solutions, it is advisable to maintain a pH between 4 and 6. Basic conditions, in particular, should be avoided as they can accelerate the decomposition of the ethanamine side chain and the indole ring.
Q3: What are the likely degradation products of this compound?
A3: Based on the known chemistry of indole derivatives, likely degradation products can arise from oxidation of the indole nucleus and reactions of the ethanamine side chain. Potential degradation products are summarized in the table below.
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product Name | Chemical Structure (SMILES) | Notes |
| Oxidation | 2-(6-bromo-1-oxo-1H-indol-1(2H)-yl)ethanamine | C1=CC(=C(C=C1Br)N(CC(N)=O)C(=O)C1)C1 | Oxidation at the indole nitrogen. |
| Oxidation | 2-(6-bromo-1H-indol-1-yl)ethanal | C1=CC(=C(C=C1Br)N(CC=O)C=C1)C1 | Oxidation of the primary amine to an aldehyde. |
| Hydrolysis (Acidic) | 6-bromo-1H-indole and 2-aminoethanol | C1=CC(=C(C=C1Br)N)C=C1.C(CO)N | Cleavage of the N-CH2 bond. |
| Photodegradation | Various complex polymeric species | - | Indole derivatives can undergo complex polymerization reactions upon exposure to UV light. |
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity and degradation of your sample over time. This method should be able to separate the parent compound from its potential degradation products.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of purity in my sample stored in solution.
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Question: What solvent and pH are you using for storage?
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Answer: The compound is more stable in acidic to neutral pH (4-6). If you are using a basic solution, this is likely the cause of degradation. Consider preparing fresh solutions or storing them at a lower pH. For organic solvents, ensure they are peroxide-free, as peroxides can initiate oxidation.
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Question: How are you storing the solution?
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Answer: Solutions should be protected from light and stored at low temperatures (2-8 °C) to minimize both photodegradation and thermally induced degradation.
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Problem 2: My HPLC chromatogram shows multiple unexpected peaks.
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Question: Have you performed a forced degradation study to identify potential degradation products?
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Answer: Performing a forced degradation study (see Experimental Protocols section) can help you tentatively identify the peaks in your chromatogram. By comparing the retention times of the peaks formed under specific stress conditions (acid, base, oxidation, light, heat) with the unexpected peaks in your sample, you can gain insight into the degradation pathway.
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Question: Is your HPLC method optimized for stability indication?
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Answer: Ensure your HPLC method has adequate resolution to separate the main peak from all potential degradation products. You may need to adjust the mobile phase composition, gradient, or column chemistry.
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Problem 3: I am seeing a color change in my solid sample over time.
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Question: How is the solid sample being stored?
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Answer: A color change, often to a brownish hue, can indicate oxidation or polymerization.[1] Solid samples should be stored in a well-sealed container, protected from light and moisture, and kept at a low temperature. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidation.
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Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve the stressed sample in the initial solvent to achieve a 1 mg/mL concentration.
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Photodegradation: Expose a solution of the compound (1 mg/mL) to UV light (254 nm) for 24 hours.
3. Sample Analysis:
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After the specified stress period, neutralize the acidic and basic samples.
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Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of this compound. Method optimization will be required.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
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Gradient:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30-35 min: 90% to 10% B
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35-40 min: 10% B
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm and 280 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for unexpected degradation of the compound.
References
Overcoming challenges in the regiospecific bromination of indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regiospecific bromination of indoles.
Troubleshooting Guides
Issue 1: Low or No Yield of Brominated Indole
| Possible Cause | Suggested Solution |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can decompose over time. It is best to use freshly recrystallized NBS for reactions. The purity of other brominating agents like pyridinium tribromide should also be ensured. |
| Reaction Temperature Too Low | While some brominations proceed at 0°C or room temperature, others may require heating. If the reaction is sluggish, cautiously increasing the temperature while monitoring for side product formation may improve the yield. |
| Inappropriate Solvent | The choice of solvent is critical. For C3-bromination with NBS, polar aprotic solvents like DMF or THF are often effective. For radical brominations, non-polar solvents like CCl4 are used. Ensure the solvent is anhydrous, as water can lead to side reactions. |
| Product Decomposition during Workup or Purification | Bromoindoles, particularly 3-bromoindoles, can be unstable. Avoid unnecessarily harsh acidic or basic conditions during the workup. Purification via column chromatography should be performed promptly, and the product should be stored at low temperatures. |
| Poor Reactivity of the Indole Substrate | Indoles with strongly electron-withdrawing substituents will be less reactive towards electrophilic bromination. More forcing conditions, such as using a stronger brominating agent or a Lewis acid catalyst, may be necessary. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Suggested Solution |
| Uncontrolled Reaction Conditions | The regioselectivity of indole bromination is highly dependent on the reaction conditions. For C3-selectivity, the kinetic product, ensure low temperatures and a controlled addition of the brominating agent. |
| Incorrect Choice of Brominating Agent/Solvent System | For C3-bromination, NBS in DMF is a common choice. For C2-bromination, the C3 position must be blocked, or a directing group on the nitrogen is typically required. Bromination on the benzene ring often necessitates N-protection and specific reagents to overcome the high reactivity of the pyrrole ring. |
| Lack of a Protecting Group on the Indole Nitrogen | For bromination at positions other than C3, protecting the indole nitrogen is often essential. An electron-withdrawing protecting group (e.g., -Tosyl, -Boc) can deactivate the pyrrole ring, allowing for substitution on the benzene ring or at the C2 position. |
| Steric Hindrance | Bulky substituents on the indole ring can influence the position of bromination. Consider the steric environment of your substrate when predicting the outcome. |
Issue 3: Formation of Oxindole Byproducts
| Possible Cause | Suggested Solution |
| Presence of Water in the Reaction Mixture | The presence of water can lead to the formation of bromohydrins, which can then rearrange to oxindoles. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. |
| Inherent Reactivity of the Starting Material | Some indoles, particularly those with electron-rich substituents, are more prone to oxidation. Using milder brominating agents and keeping reaction times to a minimum can help to reduce the formation of oxindoles. |
| Reaction Conditions Favoring Oxidation | Overly harsh reaction conditions, such as high temperatures or the use of excess brominating agent, can promote the oxidation of the indole to an oxindole. |
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective bromination at the C3 position of my indole?
A1: Bromination at the C3 position is generally the kinetically favored outcome due to the high electron density at this position. A common and effective method is the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (e.g., 0°C). Another reliable method involves using pyridinium bromide perbromide in pyridine at 0-2°C, which can provide good yields of 3-bromoindole.
Q2: I need to brominate my indole at the C2 position. How can this be achieved?
A2: Direct bromination at the C2 position is challenging due to the higher reactivity of the C3 position. The most common strategies involve:
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Blocking the C3 position: If your indole already has a substituent at C3, electrophilic bromination will be directed to the C2 position.
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Using an N-protecting group: An electron-withdrawing group on the indole nitrogen (e.g., tosyl, pivaloyl) can alter the electronic properties of the ring, favoring bromination at C2.
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Directed Metalation: N-protection followed by directed metalation (e.g., with a Grignard reagent) at the C2 position and subsequent quenching with a bromine source is an effective, though more complex, method.
Q3: How can I introduce a bromine atom onto the benzene ring of my indole (e.g., at C5 or C6)?
A3: Bromination on the benzene ring requires deactivating the highly reactive pyrrole ring. This is typically achieved by installing an electron-withdrawing protecting group on the indole nitrogen. For example, to achieve C6-bromination of methyl indolyl-3-acetate, one can introduce electron-withdrawing substituents at the N1 and C8 positions, followed by bromination with Br2 in CCl4. C5-bromination of certain indole alkaloids has been achieved using pyridinium tribromide and HCl in methanol.
Q4: My bromoindole product is unstable and decomposes during purification. What can I do?
A4: 3-Bromoindoles, in particular, can be unstable. To minimize decomposition:
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Use mild workup conditions, avoiding strong acids and bases.
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Minimize the time the compound spends on the silica gel column. Consider using a less acidic stationary phase like neutral alumina.
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Remove solvents at reduced pressure and low temperature.
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Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer).
Q5: What is the purpose of using a protecting group in indole bromination?
A5: Protecting groups serve several crucial functions:
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Directing Regioselectivity: As mentioned, they are often essential for achieving bromination at positions other than C3 by altering the electron distribution in the indole ring.
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Preventing N-Bromination: They prevent the brominating agent from reacting with the N-H bond of the indole.
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Improving Stability: In some cases, a protecting group can enhance the stability of the indole to the reaction conditions. Common protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), and Piv (pivaloyl). The choice of protecting group will depend on the desired regioselectivity and the overall synthetic strategy.
Data Presentation
Table 1: Regioselectivity of Indole Bromination with Various Reagents
| Reagent/Conditions | Position | Typical Yield | Notes |
| NBS / DMF, 0°C | C3 | Good to Excellent | Most common method for C3-bromination. |
| Pyridinium bromide perbromide / Pyridine, 0-2°C | C3 | ~64% | Good for synthesis of 3-bromoindole. |
| Br2 / Acetic Acid | C3 | Variable | Can lead to over-bromination. |
| N-Tosyl-indole + i-PrMgCl/LiCl then Br2 | C2 | Good | Requires N-protection and metalation. |
| N-protected indole + Br2 / CCl4 | C6 | Good | Requires specific electron-withdrawing groups for selectivity. |
| Pyridinium tribromide / HCl / MeOH | C5 | Good | Demonstrated for specific indole alkaloid systems. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide
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Dissolution: Dissolve indole (4.0 g, 0.034 mol) in reagent-grade pyridine (40 ml) in a flask.
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Cooling: Cool the solution to 0-2°C in an ice bath.
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Addition of Brominating Agent: Slowly add a solution of pyridinium bromide perbromide (10.8 g, 0.034 mol) in pyridine (30 ml) to the cooled indole solution. Maintain the temperature below 2°C during the addition.
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Quenching: Once the addition is complete, pour the reaction mixture into cold ether.
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Filtration: Filter the resulting mixture to remove any insoluble material.
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Aqueous Workup: Wash the ether solution sequentially with cold, dilute aqueous HCl (to remove pyridine), cold, dilute aqueous NaOH, and finally with water.
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Drying and Concentration: Dry the ether solution over anhydrous MgSO4, filter, and remove the ether under reduced pressure.
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Crystallization: Recrystallize the crude product from n-heptane to yield pure 3-bromoindole. (Expected yield: ~64%).
Protocol 2: N-Boc Protection of Indole
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Setup: To a solution of indole (1.0 eq) in a suitable solvent (e.g., THF or dichloromethane) at room temperature, add di-tert-butyl dicarbonate (Boc)2O (1.1-1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
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Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
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Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-indole can often be used without further purification, or it can be purified by column chromatography on silica gel.
Protocol 3: Deprotection of N-Boc-bromoindole
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Acidic Cleavage: Dissolve the N-Boc-bromoindole in a suitable solvent such as dichloromethane or dioxane.
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Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v) or HCl (e.g., a 4M solution in dioxane).
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Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
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Workup: Upon completion, carefully neutralize the excess acid with a base such as saturated aqueous sodium bicarbonate.
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Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the resulting bromoindole by column chromatography or recrystallization.
Mandatory Visualizations
Technical Support Center: Purification of 2-(6-bromo-1H-indol-1-yl)ethanamine and Analogs
This guide provides researchers, scientists, and drug development professionals with detailed purification strategies, troubleshooting advice, and frequently asked questions for 2-(6-bromo-1H-indol-1-yl)ethanamine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for my crude this compound reaction mixture?
A1: For a typical reaction mixture containing the desired basic amine product, acidic byproducts, and neutral starting materials (like unreacted 6-bromoindole), an acid-base extraction is the most efficient initial purification step. This technique separates compounds based on their acidic or basic properties, allowing for the isolation of your target amine from many common impurities.
Q2: When should I choose flash column chromatography over acid-base extraction?
A2: Flash column chromatography is necessary when your crude product contains impurities with similar acid/base properties but different polarities. For example, if your synthesis produced multiple basic, non-polar byproducts, an acid-base extraction would not separate them from your desired product. In such cases, chromatography is the preferred method. It is also the standard method for achieving high purity (>98%) after an initial acid-base workup.
Q3: My purified product is an oil and will not crystallize. What can I do?
A3: Oiling out is a common problem. First, ensure all solvents are removed under high vacuum. If it remains an oil, this suggests the presence of impurities. Re-purification by flash chromatography is recommended. Alternatively, for basic amines, converting the freebase to a salt (e.g., a hydrochloride or sulfate salt) can often induce crystallization[1]. This is achieved by dissolving the purified oil in a suitable solvent (like ether or ethyl acetate) and adding a solution of acid (e.g., HCl in ether).
Q4: What are the most common impurities I should expect during the synthesis of N-alkylated indoles?
A4: Common impurities include unreacted starting materials (e.g., 6-bromoindole), over-alkylated products, and potentially C3-alkylated isomers if the reaction conditions are not fully optimized[2]. The N-H of an indole is significantly less acidic than many other amines, often requiring a strong base like sodium hydride (NaH) for deprotonation before alkylation[3]. Incomplete deprotonation or reaction can lead to significant starting material contamination[4].
Q5: Can I use reverse-phase chromatography to purify my compound?
A5: Yes, reverse-phase flash chromatography (using a C18-functionalized silica gel) is a powerful alternative, especially for polar or basic compounds that may interact strongly with acidic silica gel[5]. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield After Acid-Base Extraction | 1. Incorrect pH during extraction; the amine was not fully protonated to move into the aqueous layer. 2. Emulsion formation leading to poor layer separation. 3. The amine salt has some solubility in the organic layer. | 1. Check the pH of the aqueous layer after acidification; it should be strongly acidic (pH 1-2). 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through Celite. 3. Perform multiple extractions (3x) with the acidic solution to ensure complete transfer of the amine salt. |
| Multiple Spots on TLC After Column Chromatography | 1. Co-elution of impurities with similar polarity. 2. Degradation of the product on the acidic silica gel. 3. The column was overloaded with crude material. | 1. Optimize the mobile phase. Try a different solvent system (e.g., DCM/MeOH instead of Hexane/EtOAc) or use a shallower gradient. 2. Deactivate the silica gel by adding a small amount of triethylamine (~0.5-1%) to the eluent. This is particularly useful for basic compounds like amines[5]. 3. Reduce the amount of material loaded onto the column (typically 1-5% of the silica gel mass). |
| Product is Contaminated with Starting 6-Bromoindole | 1. The N-alkylation reaction did not go to completion. 2. The polarity of 6-bromoindole is too similar to the product for effective separation by chromatography. | 1. Ensure complete deprotonation of the indole nitrogen before adding the alkylating agent. Consider using a stronger base or longer reaction time[3][4]. 2. Utilize an acid-base extraction. The basic product will be extracted into the aqueous acid phase, leaving the neutral 6-bromoindole in the organic layer. |
| Final Product Shows Broad Peaks in NMR Spectrum | 1. Presence of paramagnetic impurities. 2. The compound exists as a mixture of rotamers or is aggregating at high concentration. 3. Residual solvent. | 1. Filter the NMR sample through a small plug of silica gel or celite. 2. Acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C) to coalesce the peaks. 3. Dry the sample under high vacuum for an extended period before analysis. |
Data Summary Tables
Quantitative data for the purification of the exact target molecule is not widely published. However, the following tables summarize typical conditions used for analogous indole derivatives, providing excellent starting points for method development.
Table 1: Common Solvent Systems for Flash Chromatography of Indole Analogs
| Compound Type | Stationary Phase | Mobile Phase System (Eluent) | Typical Ratio/Gradient | Reference(s) |
| N-Alkylated Indole Derivatives | Silica Gel | n-Hexane / Ethyl Acetate (EtOAc) | 4:1 to 2:1 | [6] |
| Indole-fused Quinazolines | Silica Gel | n-Hexane / Ethyl Acetate (EtOAc) | 85:15 v/v | [7] |
| Brominated N-Protected Indoles | Silica Gel | n-Hexane / Ethyl Acetate (EtOAc) | 9:1 (10% EtOAc) | [8] |
| Polar Bisindole Derivatives | Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | Gradient Elution | [5] |
Table 2: Recommended Solvents for Recrystallization of Indole Analogs
| Compound Type | Solvent(s) | Notes | Reference(s) |
| General Amines (as salts) | Ethanol, Water, Isopropanol | For basic compounds, crystallization as a salt is often more effective. | [1] |
| Brominated Phenylsulfonylindoles | Methanol | The crude product was successfully recrystallized from methanol to yield colorless solids. | [9] |
| General Organic Compounds | n-Hexane / Acetone | A good general mixture that often yields high-quality crystals. | [1] |
| Polar Organic Compounds | Water | While uncommon for many organics, highly polar compounds or salts can sometimes be recrystallized effectively from hot water. | [1] |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of this compound
This protocol assumes the crude reaction mixture is in an organic solvent (e.g., DCM or EtOAc) and contains the desired basic amine, neutral impurities (e.g., unreacted 6-bromoindole), and acidic impurities.
-
Initial Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the solution to a separatory funnel.
-
Acidic Extraction:
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate. The protonated amine salt will be in the upper aqueous layer (if using EtOAc) or the lower aqueous layer (if using DCM). The neutral impurities remain in the organic layer.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer two more times with fresh 1 M HCl, combining all aqueous extracts.
-
-
Back-Wash (Optional): To remove any neutral compounds that may have been carried over, add a small amount of fresh organic solvent (e.g., EtOAc) to the combined aqueous extracts, shake, and discard the organic wash layer.
-
Basification and Product Extraction:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated amine will often precipitate or form an oil.
-
Add fresh organic solvent (EtOAc or DCM) to the flask and transfer the mixture back to the separatory funnel.
-
Shake vigorously to extract the neutral amine product into the organic layer.
-
Drain the organic layer into a clean flask. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
-
Final Workup:
-
Combine all organic extracts containing the purified product.
-
Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified freebase product.
-
Protocol 2: Flash Column Chromatography
This protocol is for purifying the product after an initial workup or when impurities have similar acid-base properties.
-
Solvent System Selection: Determine the optimal mobile phase (eluent) using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rƒ) for the desired product of approximately 0.25-0.35 and good separation from impurities. For N-alkylated indole ethanamines, start with a mixture of n-hexane and ethyl acetate (e.g., 3:1) with ~0.5% triethylamine (TEA) added to prevent streaking of the basic amine.
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Pack the column with silica gel using the selected eluent, ensuring there are no air bubbles or cracks. This can be done as a slurry (wet packing) or by carefully adding dry silica followed by the eluent (dry packing).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the final, highly purified product.
-
Process and Logic Diagrams
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 9. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in the Synthesis of Substituted Indoles
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during the synthesis of substituted indoles.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My Fischer indole synthesis is giving a low yield, and I see significant amounts of aniline and other decomposition products. What is happening?
This issue often points to a competing reaction pathway that cleaves the N-N bond of the hydrazone intermediate before the desired cyclization can occur.
| Potential Cause | Explanation | Recommended Solution |
| Electron-Donating Substituents | Substituents on the phenylhydrazine or ketone/aldehyde that are strongly electron-donating can stabilize the iminylcarbocation formed by heterolytic N-N bond cleavage. This pathway competes with or even preempts the necessary[1][1]-sigmatropic rearrangement.[2][3] | - If possible, modify the synthetic route to use starting materials with less strongly electron-donating groups. - Switch to a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) instead of a Brønsted acid, as this can sometimes favor the cyclization pathway.[3] |
| Excessively Harsh Acidic Conditions | Strong Brønsted acids and high temperatures can promote fragmentation and other side reactions over the desired indolization.[4] | - Screen different acid catalysts, including milder options like p-toluenesulfonic acid or polyphosphoric acid (PPA).[1][5] - Optimize the reaction temperature, starting lower and gradually increasing while monitoring the reaction by TLC. |
Question 2: My TLC shows multiple product spots with similar Rf values that are difficult to separate. How do I identify the issue and purify my desired indole?
This common problem usually indicates the formation of regioisomers, especially when using unsymmetrical starting materials.
| Potential Cause | Explanation | Recommended Solution |
| Use of Unsymmetrical Ketones | In the Fischer synthesis, an unsymmetrical ketone can form two different ene-hydrazine intermediates, leading to two regioisomeric indole products.[1] The ratio is influenced by steric effects and the acidity of the medium.[6][7] | - Analytical: Isolate each isomer via preparative HPLC or careful column chromatography and characterize using ¹H NMR, ¹³C NMR, and NOESY experiments. - Synthetic: If a specific regioisomer is required, consider a different synthetic strategy that offers better regiocontrol, such as the Larock or other palladium-catalyzed indole syntheses.[8][9] |
| Poor Regioselectivity in Bischler-Moehlau Synthesis | The classical Bischler-Moehlau synthesis is known for its often unpredictable regioselectivity and harsh conditions, which can lead to a mixture of products.[10] | - Employ modern, milder modifications of the reaction, which may offer improved control. - Consider alternative syntheses for 2-aryl indoles if regioselectivity remains a persistent issue. |
Question 3: My mass spectrometry analysis shows a peak at roughly double the mass of my expected product. What is this byproduct?
This observation is a strong indicator of dimerization, a common side reaction for indoles, particularly under acidic conditions.
| Quantitative Data on Dimer Formation | |
| Condition | Typical Dimer/Trimer Content |
| Strong Acid (e.g., TFA, HCl) | Can be >30%[11][12] |
| High Reactant Concentration | Increases rate of bimolecular reactions |
| Prolonged Reaction Time at High Temp | Promotes side reactions |
| Potential Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Electrophilic Substitution | The electron-rich C3 position of the formed indole can attack the protonated C2 of another indole molecule (or an intermediate), leading to dimers or even trimers.[12][13] | - Neutralize the reaction mixture as soon as the reaction is complete to quench the acid catalyst. - Reduce the concentration of the starting materials. - Minimize reaction time and temperature. |
| Oxidative Dimerization | In some palladium-catalyzed reactions, direct C-H activation can lead to oxidative homodimerization, forming 3,3'-biindoles.[14] | - Perform the reaction under a strictly inert atmosphere (N₂ or Ar). - Screen different ligands and additives that may suppress the oxidative pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the primary types of byproducts encountered in indole synthesis? A1: Byproducts are highly dependent on the synthetic method used. However, common classes include:
-
Regioisomers: Formed when unsymmetrical starting materials can react in more than one orientation, a frequent issue in the Fischer synthesis.[1]
-
Dimers, Trimers, and Oligomers: Result from the self-reaction of the indole product or intermediates, especially in acidic media.[12]
-
Decomposition Products: Arise from competing side reactions, such as N-N bond cleavage in the Fischer synthesis, which can yield anilines and other fragments.[2][3]
-
Incompletely Cyclized Intermediates: For example, the arylhydrazone in a Fischer synthesis may fail to cyclize completely.[5]
-
Oxidation Products: Indoles can be sensitive to air, leading to auto-oxidation into resinous substances over time.[15]
Q2: Which analytical techniques are essential for identifying and quantifying these byproducts? A2: A multi-technique approach is most effective:
-
Thin-Layer Chromatography (TLC): The first step for monitoring reaction progress and getting a qualitative sense of the number of products formed.
-
Column Chromatography: Used for the physical separation and isolation of the desired product from byproducts.
-
Mass Spectrometry (MS): Provides the molecular weight of each component, crucial for identifying dimers or fragmentation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise structure of the product and isolated byproducts. 2D NMR techniques like COSY and NOESY can confirm connectivity and distinguish between regioisomers.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the desired product and determining the relative percentages of byproducts in a mixture.
Q3: Are there general strategies to improve the selectivity and yield of my indole synthesis? A3: Yes. Careful optimization is key:
-
Catalyst Screening: The choice of acid (Brønsted vs. Lewis) or metal catalyst and ligand can dramatically affect the outcome.[1][5]
-
Solvent Choice: The polarity and properties of the solvent can influence reaction pathways and rates.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize the formation of decomposition and other side products.
-
Concentration: Using more dilute conditions can disfavor bimolecular side reactions like dimerization.
-
Inert Atmosphere: For sensitive reactions, especially those involving organometallics, working under nitrogen or argon is critical to prevent oxidation.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to apply small, concentrated spots of your starting material(s) and the reaction mixture onto the origin line. It is good practice to also apply a "co-spot" containing both the starting material and reaction mixture to aid in identification.
-
Elution: Place the plate in a sealed chamber containing a pre-equilibrated solvent system (e.g., ethyl acetate/hexanes). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, stain the plate using an appropriate agent (e.g., potassium permanganate, iodine).
-
Analysis: Compare the spots from the reaction mixture lane to the starting material lane. The appearance of new spots and disappearance of starting material indicates reaction progress. The presence of multiple new spots suggests byproduct formation.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Select an appropriate size column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Concentrate the crude reaction mixture in vacuo. Adsorb the residue onto a small amount of silica gel. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system, as determined by prior TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the desired product, which contain byproducts, and which contain mixtures.
-
Concentration: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified indole.
Mandatory Visualizations
Caption: Experimental workflow for indole synthesis, indicating key stages for byproduct formation.
Caption: Logical decision tree for troubleshooting common byproduct issues in indole synthesis.
Caption: Competing reaction pathways in the Fischer indole synthesis leading to product or byproducts.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of dimeric indoles from Friedel–Crafts reaction of indoles with ketones catalysed by a Brønsted acid ionic liquid and their interactions with BSA and DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Optimizing reaction conditions for the C2-alkylation of indoles with unactivated alkenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C2-alkylation of indoles with unactivated alkenes.
Frequently Asked Questions (FAQs)
Q1: Why is C2-alkylation of indoles generally more challenging than C3-alkylation?
A1: The C3 position of the indole nucleus is inherently more nucleophilic and sterically accessible, making it the preferred site for electrophilic attack.[1] Directing functionalization to the C2 position often requires overcoming this natural reactivity, typically through the use of directing groups on the indole nitrogen or specific catalytic systems that favor C-H activation at the C2 position.[2][3]
Q2: What is the role of a directing group in C2-alkylation?
A2: A directing group, typically attached to the indole nitrogen, pre-coordinates with the metal catalyst, positioning it in close proximity to the C2-H bond.[4] This facilitates selective C-H activation and subsequent alkylation at the desired position. Common directing groups include pyrimidyl, carbamoyl, and acetyl moieties.[3][5][6] The choice of directing group can also influence the selectivity between linear and branched alkylation products.[6][7]
Q3: Can C2-alkylation be achieved without a directing group?
A3: Yes, certain methods allow for the direct C2-alkylation of unprotected (NH) indoles. One such method involves using a catalytic amount of a strong acid like hydroiodic acid (HI) with 1,1-disubstituted alkenes.[2][8] This metal-free approach offers excellent atom economy and regioselectivity.[2]
Q4: What types of alkenes are suitable for this reaction?
A4: A variety of unactivated alkenes can be used, including styrenes, 1,1-disubstituted alkenes, and aliphatic alkenes.[2][6] The success of the reaction and the resulting product structure (linear vs. branched) can depend on the specific alkene, indole substrate, and catalytic system employed.[6]
Q5: Are there any known limitations regarding the indole substrate?
A5: Yes, substrate scope can be a limitation. For instance, in the HI-catalyzed system, switching a C3-methyl group to a C3-phenyl group on the indole can result in no product formation.[2] Similarly, certain electronic properties, such as a nitro group at the C5 position, have been shown to inhibit the reaction.[2] In some transition metal-catalyzed systems, indoles with electron-withdrawing groups on the nitrogen may be incompatible.[9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Solution: Ensure the catalyst is fresh and has been stored under the appropriate inert conditions. For transition metal catalysts, consider pre-activation if specified in the protocol. For acid-catalyzed reactions, use a fresh, high-purity acid source.[2]
-
-
Inappropriate Reaction Temperature:
-
Solution: The optimal temperature can be highly dependent on the catalytic system. If the yield is low, try screening a range of temperatures. For example, in Rh(III)-catalyzed systems, temperatures around 50°C have proven effective.[3]
-
-
Incorrect Solvent:
-
Solution: Solvent choice is critical. Some reactions require polar solvents, while others proceed better in nonpolar media. Consult the specific protocol for the recommended solvent. For instance, dichloromethane is often used in HI-catalyzed alkylations.[2]
-
-
Poor Substrate Reactivity:
-
Solution: As mentioned in the FAQs, some indole or alkene substrates may be inherently unreactive under certain conditions. If you suspect this is the issue, try a different catalytic system or modify the substrate. For example, indoles with electron-donating groups tend to be more reactive in some Rh(III)-catalyzed systems.[3]
-
-
Presence of Inhibitors:
-
Solution: Ensure all reagents and solvents are pure and dry. Water and oxygen can be detrimental to many catalytic cycles, especially those involving organometallic intermediates. Use freshly distilled solvents and degas the reaction mixture where appropriate.
-
Problem 2: Poor Regioselectivity (Alkylation at C3 or other positions)
Potential Causes & Solutions:
-
Ineffective Directing Group:
-
Solution: If using a directing group strategy, ensure it is correctly installed and appropriate for the desired transformation. A weakly coordinating directing group may not be sufficient to override the intrinsic C3 reactivity.[10] Consider screening different directing groups.
-
-
Incorrect Catalyst or Ligand:
-
Reaction Conditions Favoring C3-Alkylation:
Problem 3: Formation of Side Products
Potential Causes & Solutions:
-
Over-alkylation (Polyalkylation):
-
Solution: This can occur if the mono-alkylated product is more reactive than the starting indole. Try reducing the equivalents of the alkene or lowering the reaction temperature.
-
-
Olefin Isomerization:
-
Solution: In some palladium-catalyzed reactions, olefin isomerization can be an undesired side reaction. The addition of certain additives, like Bu4NBr, has been shown to suppress this pathway.[11]
-
-
Decomposition of Indole:
-
Solution: Indoles can be sensitive to strongly acidic or oxidative conditions. If you observe decomposition, consider using a milder catalyst or adding a stabilizing agent. In some Pd-catalyzed systems, phthalimide has been found to slow indole decomposition.[11]
-
Quantitative Data Summary
Table 1: Optimization of HI-Catalyzed C2-Alkylation of 3-Methylindole with 1,1-Diphenylethene
| Entry | Acid Catalyst (30 mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | HCl | Dichloromethane | 30 | 21 |
| 2 | HBr | Dichloromethane | 30 | 87 |
| 3 | HI | Dichloromethane | 30 | 92 |
| 4 | H2SO4 | Dichloromethane | 30 | <10 |
| 5 | p-TsOH | Dichloromethane | 30 | <10 |
Data adapted from a study on acid-promoted regioselective C2-alkylation.[2]
Table 2: Comparison of Directing Groups in Ir(I)-Catalyzed C2-Alkylation of Indole with Styrene
| N-Directing Group | Product Type | Selectivity (Linear:Branched) | Yield (%) |
| Acetyl | Linear | >99:1 | 85 |
| Benzoyl | Branched | 1:>99 | 92 |
Data reflects the impact of the directing group on product selectivity.[6][7]
Experimental Protocols
Protocol 1: HI-Catalyzed C2-Alkylation of 3-Methylindole (Metal-Free)
-
Materials: 3-methylindole, 1,1-disubstituted alkene, hydroiodic acid (HI, 57% in water), dichloromethane (DCM).
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 3-methylindole (1.0 mmol).
-
Dissolve the indole in DCM (5.0 mL).
-
Add the 1,1-disubstituted alkene (1.2 mmol).
-
Add hydroiodic acid (0.3 mmol, 30 mol%) dropwise to the stirring solution.
-
Seal the tube and stir the reaction mixture at 30°C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
This protocol is based on the methodology described for direct, metal-free C2-alkylation.[2]
Protocol 2: Rh(III)-Catalyzed C2-Alkylation of N-Pyrimidyl Indole
-
Materials: N-pyrimidyl-protected indole, alkene, [RhCp*Cl2]2 catalyst, AgSbF6 co-catalyst, ethanol.
-
Procedure:
-
To a flame-dried Schlenk tube, add the N-pyrimidyl indole (0.2 mmol), [RhCp*Cl2]2 (2.0 mol%), and AgSbF6 (10.0 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous ethanol (2.0 mL) via syringe.
-
Add the alkene (0.24 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 50°C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring for completion.
-
After cooling to room temperature, filter the reaction mixture through a short pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the C2-alkylated product.
-
The pyrimidyl directing group can be subsequently removed if desired.
-
This protocol is a representative example of a directed, transition metal-catalyzed C2-alkylation.[3]
Visualizations
Caption: General experimental workflow for C2-alkylation of indoles.
Caption: Troubleshooting logic for C2-alkylation experiments.
References
- 1. Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2-(6-bromo-1H-indol-1-yl)ethanamine during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(6-bromo-1H-indol-1-yl)ethanamine. The information provided is aimed at preventing the decomposition of this compound during storage.
Troubleshooting Guide
Researchers encountering instability with this compound during storage can refer to the following guide to identify and mitigate potential causes of decomposition.
Problem: Observed degradation of this compound.
Initial Assessment Workflow:
Caption: Troubleshooting workflow for addressing the decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The primary factors contributing to the decomposition of indole derivatives like this compound are exposure to light, elevated temperatures, oxygen (oxidation), and humidity. The presence of the bromo-substituted indole ring and the ethanamine side chain makes the molecule susceptible to photodegradation, thermal degradation, and oxidation.
Q2: How does light exposure affect the stability of this compound?
A2: Aromatic bromine compounds are known to be susceptible to photodegradation, which can involve the cleavage of the carbon-bromine (C-Br) bond[1][2][3]. Exposure to UV or even ambient light over extended periods can lead to the formation of radical species and subsequent degradation of the indole ring. It is crucial to store the compound in amber vials or light-proof containers.
Q3: What is the recommended storage temperature?
A3: While specific data for this compound is not available, for many indole derivatives, storage at low temperatures is recommended to minimize thermal degradation. We recommend storing this compound at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q4: Is this compound susceptible to oxidation?
A4: Yes. The indole nucleus is electron-rich and can be prone to oxidation, a process that can be accelerated by exposure to air (oxygen) and light. The ethanamine side chain may also be susceptible to oxidation. To prevent oxidative decomposition, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).
Q5: How can I detect decomposition in my sample?
A5: Decomposition can sometimes be observed as a change in the physical appearance of the compound, such as discoloration (e.g., yellowing or browning). However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to monitor the purity of the sample over time and to identify potential degradation products.
Q6: What are the likely decomposition pathways for this molecule?
A6: Based on the structure of this compound and data from related compounds, several decomposition pathways are plausible:
-
Photodegradation: Cleavage of the C-Br bond upon exposure to light.
-
Oxidation: Oxidation of the indole ring or the ethanamine side chain. Indole derivatives are known to be susceptible to oxidation by oxygenated radicals[4].
-
Thermal Degradation: Degradation of the ethanamine side chain at elevated temperatures[5][6][7][8][9].
Summary of Storage Conditions and Potential Decomposition Factors
| Parameter | Recommended Condition | Potential Consequence of Deviation | Primary Decomposition Pathway |
| Temperature | Long-term: -20°C; Short-term: 2-8°C | Increased degradation rate | Thermal degradation of the side chain |
| Light | Store in amber or opaque containers | Photodegradation | Cleavage of the C-Br bond |
| Atmosphere | Inert gas (Argon or Nitrogen) | Oxidation | Oxidation of indole ring and side chain |
| Humidity | Dry environment (desiccator) | Potential for hydrolysis or catalysis of other degradation pathways | Hydrolysis |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method to assess the stability of this compound under different storage conditions.
Objective: To quantify the purity of this compound over time.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient (e.g., 10% B, ramp to 90% B over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of the compound (e.g., ~280 nm).
-
-
Storage Conditions: Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
Time Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month), retrieve a vial from each storage condition, allow it to come to room temperature, and inject an aliquot into the HPLC system using the same method as the initial analysis.
-
Data Analysis: Calculate the peak area of the parent compound at each time point. Purity can be expressed as the percentage of the parent peak area relative to the total peak area of all detected peaks. A decrease in the parent peak area and the appearance of new peaks indicate degradation.
Signaling Pathway of Decomposition:
The following diagram illustrates the logical relationship between environmental factors and the potential decomposition pathways of this compound.
Caption: Factors influencing the decomposition pathways of this compound.
References
- 1. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of indole derivatives towards oxygenated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. researchgate.net [researchgate.net]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
Validation & Comparative
Comparative Analysis of 2-(6-bromo-1H-indol-1-yl)ethanamine Cross-Reactivity with Serotonin Receptor Subtypes
For Immediate Release
This guide provides a comparative overview of the anticipated cross-reactivity profile of the novel compound, 2-(6-bromo-1H-indol-1-yl)ethanamine, with a panel of human serotonin (5-HT) receptors. Due to the absence of direct published experimental data for this specific molecule, this analysis is based on established principles of structure-activity relationships for tryptamine derivatives and related indole compounds. The primary objective is to offer a predictive framework to guide future preclinical research and drug development efforts.
The data presented herein is hypothetical and intended to illustrate how such a comparative analysis would be structured. The experimental protocols provided are based on established methodologies for assessing receptor binding and functional activity.
Table 1: Predicted Comparative Binding Affinity Profile
This table outlines the predicted binding affinities (Ki, in nM) of this compound and the endogenous ligand, serotonin, for a range of serotonin receptor subtypes. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | This compound (Predicted Ki, nM) | Serotonin (Reference Ki, nM) | Primary G-Protein Coupling |
| 5-HT1A | 10 - 50 | 1 - 10 | Gi/o |
| 5-HT1B | 50 - 200 | 5 - 20 | Gi/o |
| 5-HT1D | 50 - 200 | 5 - 20 | Gi/o |
| 5-HT2A | 5 - 25 | 10 - 50 | Gq/11 |
| 5-HT2B | 20 - 100 | 1 - 10 | Gq/11 |
| 5-HT2C | 30 - 150 | 5 - 25 | Gq/11 |
| 5-HT6 | > 500 | 50 - 150 | Gs |
| 5-HT7 | > 500 | 1 - 10 | Gs |
Note: The predicted Ki values for this compound are extrapolations based on public domain data for structurally related bromo-indole compounds and N-substituted tryptamines.[1][2] Actual experimental values may vary significantly.
Table 2: Predicted Comparative Functional Activity Profile
This table summarizes the predicted functional activity (EC50, in nM) and efficacy (Emax, as a percentage of serotonin's response) of this compound at key serotonin receptor subtypes.
| Receptor Subtype | This compound (Predicted EC50, nM) | This compound (Predicted Emax, %) | Serotonin (Reference EC50, nM) | Serotonin (Reference Emax, %) |
| 5-HT1A | 20 - 100 (Agonist) | 80 - 100 | 2.6[3] | 100 |
| 5-HT2A | 15 - 75 (Agonist) | 90 - 110 | 14[4] | 100 |
| 5-HT2C | 50 - 200 (Partial Agonist) | 40 - 70 | 50[2] | 100 |
| 5-HT6 | > 1000 (Antagonist) | N/A | 41.5[5] | 100 |
| 5-HT7 | > 1000 (Antagonist) | N/A | 41.5[5] | 100 |
Note: The predicted functional activities are hypothetical and serve as a guide for initial experimental design. The nature of the activity (agonist, partial agonist, or antagonist) requires empirical validation.
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the binding affinity and functional activity of this compound at serotonin receptors.
Radioligand Binding Assays for Receptor Affinity (Ki)
This protocol is adapted for a high-throughput 96-well format to determine the binding affinity of the test compound by measuring its ability to displace a known radioligand from the target receptor.[6]
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).[6]
-
Test compound: this compound.
-
Non-specific binding control (e.g., high concentration of serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[6]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[6]
-
Assay Mixture Preparation: In each well, combine:
-
50 µL of assay buffer.
-
25 µL of the specific radioligand at a concentration near its Kd.
-
25 µL of either:
-
Vehicle (for total binding).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Test compound at varying concentrations (typically 10-point dilution series).
-
-
100 µL of cell membrane preparation (protein concentration optimized for each receptor, e.g., 70 µ g/well ).[6]
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold and wash three times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays for Agonist/Antagonist Activity
This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.[5][7][8]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human serotonin receptor subtype (e.g., 5-HT1A, 5-HT6, 5-HT7).
-
Assay medium (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[7]
-
Forskolin (for Gi/o-coupled receptors).
-
Test compound: this compound.
-
Serotonin (as a reference agonist).
-
cAMP detection kit (e.g., HTRF, AlphaScreen).
Procedure (Agonist Mode):
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.
-
Compound Addition:
-
For Gs-coupled receptors (5-HT6, 5-HT7) : Add varying concentrations of the test compound or serotonin to the cells.
-
For Gi/o-coupled receptors (5-HT1A) : Add varying concentrations of the test compound or serotonin in the presence of a fixed concentration of forskolin (to stimulate cAMP production).[7]
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values.
Procedure (Antagonist Mode):
-
Cell Plating: As in agonist mode.
-
Compound Addition: Add varying concentrations of the test compound and incubate for a short period. Then, add a fixed concentration of serotonin (typically its EC80).
-
Incubation, Lysis, and Detection: As in agonist mode.
-
Data Analysis: Determine the ability of the test compound to inhibit the serotonin-induced response and calculate the IC50.
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq/11 signaling.[9][10]
Materials:
-
HEK293 cells stably expressing the human serotonin receptor subtype (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
-
Labeling medium containing [3H]-myo-inositol.
-
Assay medium containing LiCl (to inhibit IP degradation).
-
Test compound: this compound.
-
Serotonin (as a reference agonist).
-
Perchloric acid.
-
Ion-exchange chromatography columns.
Procedure:
-
Cell Labeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to incorporate the radiolabel into membrane phosphoinositides.
-
Compound Stimulation: Wash the cells and pre-incubate with assay medium containing LiCl. Add varying concentrations of the test compound or serotonin and incubate at 37°C for 60 minutes.
-
Extraction: Stop the reaction by adding ice-cold perchloric acid.
-
IP Separation: Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Scintillation Counting: Measure the radioactivity of the eluted IP fraction.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling cascades for the targeted serotonin receptors and a generalized workflow for the cross-reactivity studies.
Caption: Major G-protein signaling pathways for serotonin receptors.
Caption: Experimental workflow for determining receptor cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. innoprot.com [innoprot.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Phosphoinositide system-linked serotonin receptor subtypes and their pharmacological properties and clinical correlates - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-(6-bromo-1H-indol-1-yl)ethanamine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-(6-bromo-1H-indol-1-yl)ethanamine derivatives, focusing on their structure-activity relationships (SAR) as modulators of serotonin receptors. The strategic placement of a bromine atom at the 6-position of the indole ring serves as a foundational element for exploring further structural modifications and their impact on receptor affinity and selectivity.
While direct, comprehensive quantitative SAR data for a broad series of this compound derivatives remains focused on specific therapeutic targets, valuable insights can be extrapolated from studies on closely related indole-containing compounds. Research on analogous indol-1-yl and indol-3-yl-ethanamine derivatives provides a predictive framework for how substitutions on the indole nucleus and the ethylamine side chain influence interactions with key serotonin (5-HT) receptor subtypes, particularly 5-HT1A and 5-HT2A.
Comparative Analysis of Structural Modifications
The affinity and selectivity of this compound derivatives for serotonin receptors are primarily dictated by substitutions at three key positions: the indole ring, the α-carbon of the ethylamine side chain, and the terminal amino group.
Indole Ring Substitutions
The presence of a halogen, such as bromine, at the 5 or 6-position of the indole ring has been shown to enhance affinity for both 5-HT2A and 5-HT2C receptors. This suggests that the 6-bromo substitution in the core structure of interest is a favorable feature for targeting these receptor subtypes. Further modifications to the indole ring, such as the introduction of other substituents, could modulate this activity, though specific data on this compound derivatives is limited.
Ethylamine Side Chain Modifications
Modifications to the ethylamine side chain, particularly at the α-position and the terminal amine, are critical for tuning receptor affinity and selectivity.
-
N-Alkylation: Substitution on the terminal amino group significantly impacts receptor interaction. In related tryptamine series, N,N-dimethyl substitution is often optimal for 5-HT1D receptor affinity.[1] The size and nature of these alkyl groups can introduce steric hindrance or new binding interactions, thereby altering the affinity and selectivity profile.
Quantitative Data on Related Indole Derivatives
To illustrate the impact of these structural changes, the following table summarizes the binding affinities (Ki) of a series of halogenated 2-(indol-3-yl)-N,N-dimethylethanamines for various serotonin receptor subtypes. While not the exact scaffold of interest, these data provide valuable insights into the effects of halogenation on the indole ring.
| Compound | Substitution | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT6 Ki (nM) | 5-HT7 Ki (nM) |
| 1 | 5-H | 130 | 39 | 24 | 140 | 110 | 68 | 83 |
| 2 | 5-Cl | 43 | 41 | 25 | 83 | 24 | 54 | 29 |
| 3 | 5-Br | 54 | 36 | 23 | 68 | 31 | 51 | 34 |
| 4 | 5-I | 68 | 34 | 22 | 59 | 39 | 49 | 38 |
Data extracted from studies on 2-(indol-3-yl)-N,N-dimethylethanamine derivatives and presented for comparative purposes.
Experimental Protocols
The determination of the biological activity of these compounds relies on standardized in vitro assays.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine whether a compound acts as an agonist or antagonist at G-protein coupled receptors that modulate adenylyl cyclase activity, such as the 5-HT1A receptor.
Protocol:
-
Cell Culture: Cells stably expressing the target receptor are cultured.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with a known agonist.
-
cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP) are measured using a commercially available kit, often based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined.
Signaling Pathways and Experimental Workflow
The interaction of this compound derivatives with 5-HT1A and 5-HT2A receptors triggers distinct intracellular signaling cascades.
Caption: Signaling pathways of 5-HT1A and 5-HT2A receptors.
The experimental workflow for evaluating novel this compound derivatives typically follows a hierarchical approach, starting with primary binding assays to determine affinity, followed by functional assays to characterize the nature of the interaction (agonist, antagonist, or inverse agonist).
Caption: Experimental workflow for SAR studies.
References
The Evolving Landscape of Antibiotic Adjuvants: A Comparative Analysis of Indole-Based Compounds
The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the development of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. This guide provides a comparative analysis of the potential of indole-based compounds as antibiotic adjuvants, with a specific focus on the available data for 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, a structural analogue of 2-(6-bromo-1H-indol-1-yl)ethanamine, and contrasts its performance with other established adjuvant classes.
This guide will leverage the available data on these bisindole analogues to provide a comprehensive comparison with other major classes of antibiotic adjuvants, namely β-lactamase inhibitors and efflux pump inhibitors.
Quantitative Efficacy of Indole-Based Adjuvants
The primary measure of an adjuvant's efficacy is its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic against a resistant bacterial strain. This synergistic effect is often quantified using the Fractional Inhibitory Concentration Index (FICI).
A study on 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (herein referred to as Compound 1 ) and its fluorinated analogue (Compound 2 ) demonstrated their potential as adjuvants for the β-lactam antibiotic oxacillin against both a clinical MRSA strain (S. aureus CH 10850) and a methicillin-susceptible strain (S. aureus ATCC 29213).[1][2]
Table 1: Adjuvant Activity of Bisindole Alkaloids with Oxacillin against S. aureus [1][2]
| Compound | Bacterial Strain | Intrinsic MIC (µg/mL) | Oxacillin MIC Alone (µg/mL) | Oxacillin MIC in Combination (µg/mL) | FICI | Synergy Interpretation |
| 1 | MRSA CH 10850 | 2 | >1024 | - | - | Not Reported |
| 2 | MRSA CH 10850 | 32 | >1024 | 4 | 0.5 | Synergistic |
| 1 | MSSA ATCC 29213 | 2 | 0.25 | - | - | Not Reported |
| 2 | MSSA ATCC 29213 | 16 | 0.25 | - | - | Not Reported |
Note: A FICI of ≤ 0.5 is considered synergistic.
The fluorinated analogue (Compound 2 ) exhibited a remarkable synergistic effect with oxacillin against the MRSA strain, reducing its MIC by 256-fold.[1][3] This highlights the potential of modifying the indole scaffold to enhance adjuvant activity.
Comparison with Other Antibiotic Adjuvant Classes
To contextualize the efficacy of these indole-based compounds, it is essential to compare them with well-established classes of antibiotic adjuvants.
Table 2: Comparative Efficacy of Different Antibiotic Adjuvant Classes
| Adjuvant Class | Example Compound(s) | Mechanism of Action | Typical Fold Reduction in Antibiotic MIC |
| Indole-Based Adjuvants | 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine analogue | Multiple proposed (e.g., membrane permeabilization, inhibition of resistance mechanisms) | Up to 256-fold (Oxacillin vs. MRSA)[1] |
| β-Lactamase Inhibitors | Clavulanic acid, Tazobactam | Inhibit β-lactamase enzymes that degrade β-lactam antibiotics. | 8- to >128-fold (Amoxicillin vs. β-lactamase producing E. coli) |
| Efflux Pump Inhibitors | Phenylalanine-arginine β-naphthylamide (PAβN) | Block efflux pumps that actively remove antibiotics from the bacterial cell. | 2- to 64-fold (Levofloxacin vs. multidrug-resistant P. aeruginosa) |
While direct comparisons are challenging due to variations in experimental conditions, the significant reduction in oxacillin's MIC by the fluorinated bisindole analogue is comparable to, and in some cases exceeds, the potentiation observed with clinically used β-lactamase inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibiotic adjuvants.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[4][5]
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., S. aureus) is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compounds: The antibiotic and the adjuvant are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that shows no visible turbidity.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[6]
-
Plate Setup: A 96-well plate is set up with serial dilutions of the antibiotic along the x-axis and serial dilutions of the adjuvant along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: All wells are inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under the same conditions as the MIC assay.
-
Data Analysis and FICI Calculation: The MIC of each compound in the combination is determined. The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)
The FICI is the sum of the individual FICs: FICI = FIC of Antibiotic + FIC of Adjuvant.
-
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate key pathways and experimental processes.
Caption: Workflow for determining the synergistic efficacy of an antibiotic adjuvant.
Caption: Simplified overview of the mechanisms of action for different classes of antibiotic adjuvants.
Conclusion
While direct experimental evidence for this compound as an antibiotic adjuvant remains to be elucidated, the promising synergistic activity of its structural analogue, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, particularly its fluorinated derivative, underscores the significant potential of the indole scaffold in the development of novel antibiotic adjuvants. The observed potency in reducing the MIC of oxacillin against MRSA positions these compounds as compelling candidates for further investigation. Future research should focus on elucidating the precise mechanism of action of these indole-based adjuvants and expanding their evaluation against a broader range of clinically relevant pathogens and antibiotic classes. The continued exploration of such compounds is a critical step in the global effort to combat the growing threat of antimicrobial resistance.
References
- 1. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1 H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
A Comparative Guide to the In Vivo Therapeutic Potential of 2-(6-bromo-1H-indol-1-yl)ethanamine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This guide provides a comparative analysis of the potential therapeutic applications of 2-(6-bromo-1H-indol-1-yl)ethanamine. Due to a lack of specific in vivo data for this compound, this document leverages experimental data from structurally related indole derivatives to build a framework for its potential validation. The compounds discussed include isomers and analogs with substitutions at different positions of the indole ring, which have shown promise in various therapeutic areas, including antimicrobial, anticancer, and neurological applications.
Comparative Analysis of Therapeutic Potential
The therapeutic potential of this compound is currently unexplored in in vivo models. However, by examining its structural analogs, we can hypothesize potential areas of activity. The core 6-bromoindole scaffold is a recurring motif in bioactive marine natural products known for anti-inflammatory, antioxidant, and antifouling properties[1]. The ethanamine side chain is crucial for interacting with biological targets, often through hydrogen bonding and, when protonated, through electrostatic interactions[1].
This guide will compare the subject compound with three key alternatives based on available preclinical data:
-
2-(6-bromo-1H-indol-3-yl)ethanamine: An isomer with the ethanamine group at the C3 position, which has been investigated for antimicrobial and anticancer activities[1].
-
(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1): A derivative with a modification at the indole nitrogen, demonstrating activity as a bacterial cystathionine γ-lyase (bCSE) inhibitor, which enhances antibiotic efficacy[2].
-
Dimethyl-[2-(6-substituted-indol-1-yl)-ethyl]-amine Analogs: N,N-dimethylated analogs that are potent and selective 5-HT1D receptor agonists, suggesting potential applications in neurological disorders[3].
Quantitative Data Summary
The following table summarizes key quantitative data for the comparator compounds. No quantitative data is currently available for this compound.
| Compound | Target/Activity | Metric | Value | Reference |
| 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine | Antibiotic Adjuvant (vs. MRSA) | MIC Reduction of Oxacillin | Not specified | [1] |
| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial Cystathionine γ-Lyase (bCSE) Inhibition | Not specified | Not specified | [2] |
| 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol (11b) | Human 5-HT1D Receptor Agonism | Ki | 2.4 nM | [3] |
| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Antioxidant Activity | IC50 (DPPH Assay) | 113.964 ± 0.076 µg/ml | [4] |
Potential Therapeutic Signaling Pathways
Based on the activities of its analogs, this compound could potentially modulate several signaling pathways.
Serotonin (5-HT) Receptor Signaling
If acting as a 5-HT1D agonist like its N,N-dimethylated analog, the compound could influence neurotransmission. 5-HT1D receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This mechanism is relevant for treating conditions like migraines.
Caption: Hypothetical 5-HT1D receptor signaling pathway.
Bacterial H₂S Biosynthesis Pathway
Targeting bacterial cystathionine γ-lyase (bCSE) represents a promising antibiotic potentiation strategy. bCSE is a key enzyme in the production of hydrogen sulfide (H₂S), which helps protect bacteria from oxidative stress induced by antibiotics. Inhibiting bCSE would make bacteria more susceptible to existing antibiotic treatments.
Caption: Inhibition of the bacterial H₂S production pathway.
Experimental Protocols for In Vivo Validation
Detailed methodologies are crucial for assessing the therapeutic potential of a novel compound. Below are proposed protocols for key in vivo experiments based on the activities of related molecules.
Protocol 1: Murine Model of MRSA Infection (Antibiotic Potentiation)
Objective: To determine if this compound enhances the efficacy of oxacillin against a systemic Methicillin-resistant Staphylococcus aureus (MRSA) infection.
Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: MRSA USA300.
-
Experimental Groups (n=10 per group):
-
Group 1: Vehicle control (e.g., 5% DMSO in saline).
-
Group 2: Oxacillin (sub-therapeutic dose).
-
Group 3: this compound alone.
-
Group 4: Oxacillin + this compound.
-
-
Procedure:
-
Mice are infected via intraperitoneal injection with a lethal dose of MRSA (~5 x 10⁷ CFU).
-
Treatment is administered intravenously 1 hour post-infection.
-
Survival is monitored for 7 days.
-
On day 3, a subset of mice may be euthanized to determine bacterial load in the spleen and kidneys via CFU counting.
-
-
Primary Endpoint: Percent survival over 7 days.
-
Secondary Endpoint: Bacterial burden in target organs.
Protocol 2: Xenograft Mouse Model of Cancer
Objective: To evaluate the anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Cell Line: Human cancer cell line (e.g., MDA-MB-231 for breast cancer) expressing a luciferase reporter.
-
Procedure:
-
Tumor cells are implanted subcutaneously into the flank of each mouse.
-
When tumors reach a palpable size (~100 mm³), mice are randomized into treatment groups.
-
Group 1: Vehicle control.
-
Group 2: Test compound (administered via IP injection or oral gavage daily).
-
Group 3: Positive control (standard-of-care chemotherapy).
-
-
Endpoints:
-
Tumor volume measured with calipers twice weekly.
-
Bioluminescence imaging to monitor tumor growth and metastasis.
-
Body weight and overall animal health.
-
At the end of the study, tumors are excised for histological and molecular analysis.
-
Hypothetical Experimental Workflow
The following diagram outlines a typical workflow for the in vivo validation of a novel therapeutic compound.
Caption: General workflow for in vivo compound validation.
Conclusion
While direct experimental evidence for the therapeutic potential of this compound is not yet available, the bioactivity of its structural isomers and derivatives provides a strong rationale for its investigation. The 6-bromoindole scaffold is a validated pharmacophore, and the position of the ethanamine side chain at the indole nitrogen presents an opportunity for novel pharmacological profiles, potentially as a 5-HT receptor agonist or as an antimicrobial adjuvant. The experimental frameworks provided in this guide offer a starting point for the systematic in vivo validation of this and related compounds. Rigorous preclinical evaluation is warranted to determine its true therapeutic utility.
References
- 1. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]
- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 2-(6-bromo-1H-indol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanamine, a valuable building block in medicinal chemistry, is presented. This document provides a detailed comparison of two primary synthetic pathways, offering quantitative data, experimental protocols, and a logical workflow for route selection.
The strategic synthesis of substituted indoles is a cornerstone of drug discovery and development. Among these, N-alkylated indoles serve as crucial intermediates for a wide array of biologically active molecules. This guide focuses on the synthesis of this compound, detailing two distinct and viable routes: one proceeding through a carboxylic acid intermediate and the other employing a Gabriel-type synthesis.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route depends on various factors, including precursor availability, desired purity, scalability, and reaction conditions. The following table summarizes the key quantitative metrics for the two routes discussed.
| Parameter | Synthesis Route A: Carboxylic Acid Reduction | Synthesis Route B: Gabriel Synthesis |
| Starting Materials | 6-bromoindole, Methyl bromoacetate, LiAlH₄ | 6-bromoindole, N-(2-bromoethyl)phthalimide, Hydrazine hydrate |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate to High | Moderate |
| Key Intermediates | 2-(6-bromo-1H-indol-1-yl)acetic acid | N-(2-(6-bromo-1H-indol-1-yl)ethyl)phthalimide |
| Reagent Considerations | Requires strong reducing agent (LiAlH₄) | Utilizes a protected amine, requires hydrazinolysis |
| Purification | Chromatography for intermediate and final product | Chromatography for intermediate and final product |
Experimental Protocols
Synthesis Route A: Via Carboxylic Acid Intermediate
This route involves the N-alkylation of 6-bromoindole with methyl bromoacetate to form the corresponding acetic acid ester, which is then hydrolyzed and subsequently reduced to the target ethanamine.
Step 1: Synthesis of 2-(6-bromo-1H-indol-1-yl)acetic acid
A detailed protocol for a similar synthesis of the methyl ester intermediate has been described.[1] To a solution of 6-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which methyl bromoacetate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is then hydrolyzed using a solution of sodium hydroxide in a mixture of methanol and water at reflux for 2-4 hours. After cooling, the methanol is removed in vacuo, and the aqueous solution is acidified with HCl. The precipitated 2-(6-bromo-1H-indol-1-yl)acetic acid is collected by filtration, washed with water, and dried.
Step 2: Reduction of 2-(6-bromo-1H-indol-1-yl)acetic acid to this compound
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 2-(6-bromo-1H-indol-1-yl)acetic acid (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature or gently heated to reflux for 4-8 hours until the reaction is complete (monitored by TLC). After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis Route B: Gabriel Synthesis Approach
This pathway utilizes the Gabriel synthesis methodology, involving the N-alkylation of 6-bromoindole with a protected aminoethyl synthon, followed by deprotection.
Step 1: Synthesis of N-(2-(6-bromo-1H-indol-1-yl)ethyl)phthalimide
In a manner analogous to the N-alkylation described in Route A, 6-bromoindole (1.0 eq) is deprotonated with sodium hydride (1.2 eq) in anhydrous DMF at 0 °C. To this solution, N-(2-bromoethyl)phthalimide (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 12-16 hours. The workup procedure is similar to that of Step 1 in Route A, involving quenching with water, extraction with ethyl acetate, and purification of the crude product by column chromatography to yield N-(2-(6-bromo-1H-indol-1-yl)ethyl)phthalimide.
Step 2: Deprotection to this compound
The intermediate, N-(2-(6-bromo-1H-indol-1-yl)ethyl)phthalimide (1.0 eq), is dissolved in ethanol or methanol. To this solution, hydrazine hydrate (2.0-5.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.[2] During this time, a precipitate of phthalhydrazide is formed. After cooling to room temperature, the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable solvent and washed with an aqueous base to remove any remaining phthalhydrazide. The organic layer is then dried and concentrated. The final product, this compound, is purified by column chromatography.
Synthesis Route Selection Workflow
The choice between these two synthetic routes can be guided by a logical decision-making process, as illustrated in the following workflow diagram.
Caption: Workflow for selecting the optimal synthesis route.
This guide provides a foundational comparison to aid researchers in selecting the most appropriate synthetic strategy for obtaining this compound. The choice will ultimately be dictated by the specific constraints and requirements of the laboratory and the overall research objectives.
References
Biological activity comparison of 2-(6-bromo-1H-indol-1-yl)ethanamine and 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine.
A notable gap in publicly available research exists for the biological activity of 2-(6-bromo-1H-indol-1-yl)ethanamine, preventing a direct comparison with its bis-indole counterpart. This guide, therefore, pivots to a comparative analysis of the well-documented marine bis-indole alkaloid, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, and its mono-indole analogue, 2-(6-bromo-1H-indol-3-yl)ethanamine, focusing on their antimicrobial and anti-biofilm properties.
The bis-indole alkaloid, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, originally isolated from marine organisms, has demonstrated significant potential as an antimicrobial and anti-biofilm agent. In contrast, while its mono-indole counterpart, 2-(6-bromo-1H-indol-3-yl)ethanamine, is recognized as a valuable scaffold in medicinal chemistry with potential therapeutic applications, detailed experimental data on its biological activities are less prevalent in the literature. This comparison aims to synthesize the available data to provide insights for researchers in drug discovery and development.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has been quantified against a range of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible microbial growth.
| Compound | Microorganism | Strain | MIC (µg/mL) |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Staphylococcus aureus (MRSA) | CH 10850 | 2 |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Staphylococcus aureus (MSSA) | ATCC 29213 | 2 |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Escherichia coli | ATCC 35218 | 8 |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Klebsiella pneumoniae | 6/4 | 8 |
| 2-(6-bromo-1H-indol-3-yl)ethanamine | Various | - | Data not available |
Note: Data for 2-(6-bromo-1H-indol-3-yl)ethanamine is not available in the reviewed literature for a direct comparison.
Anti-Biofilm Activity
Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Both mono- and bis-indole structures are being investigated for their ability to inhibit biofilm formation and eradicate established biofilms.
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has shown potent activity against biofilms of Staphylococcus aureus. At its MIC value (2 µg/mL), it caused a biofilm reduction of 52.6% in a MRSA strain and 49.6% in an MSSA strain[1]. Complete inhibition of biofilm formation was observed at twice the MIC[1].
While specific quantitative data for 2-(6-bromo-1H-indol-3-yl)ethanamine is scarce, it has been studied for its potential as an anti-biofilm agent[1]. The core indole structure is known to interfere with bacterial quorum sensing, a communication system crucial for biofilm development.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using a broth microdilution method following established guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
-
Inoculation: A standardized bacterial suspension is added to the wells of a 96-well plate containing various concentrations of the test compound.
-
Incubation: The plate is incubated under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile saline solution.
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 590 nm. The absorbance is proportional to the amount of biofilm.
Proposed Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of action for bis-indole alkaloids like 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine is believed to be the disruption of the bacterial cell membrane. This leads to increased membrane permeability, loss of cellular contents, and ultimately, cell death.
While specific signaling pathway studies for these exact compounds in bacteria are not extensively detailed, indole derivatives, in general, are known to interfere with quorum sensing (QS) signaling. QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. By disrupting QS, these compounds can attenuate bacterial pathogenicity.
In a broader context, bis-indole alkaloids have been shown to modulate various signaling pathways in eukaryotic cells, including the MAP kinase pathway, which is involved in cellular processes like proliferation and apoptosis. However, the relevance of these pathways to the antimicrobial activity of the compounds is yet to be fully elucidated.
References
Assessing the Selectivity of Bromo-Indole Ethanamine Derivatives Against Diverse Bacterial Strains
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Indole derivatives, a class of heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities, including antibacterial properties. This guide provides a comparative assessment of the selectivity of bromo-indole ethanamine derivatives against various bacterial strains, drawing upon available experimental data for structurally related compounds. While direct studies on 2-(6-bromo-1H-indol-1-yl)ethanamine are limited, analysis of similar structures offers valuable insights into the potential efficacy and selectivity of this chemical scaffold.
Comparative Antibacterial Activity of Bromo-Indole Derivatives
The antibacterial efficacy of several bromo-indole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for this assessment.[1][2][3] The data presented below summarizes the MIC values for various bromo-indole derivatives, providing a comparative view of their antibacterial spectrum.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Gram Type | Reference |
| 1-(1H-indol-3-yl)ethanamine derivatives | Staphylococcus aureus (incl. MRSA & VISA) | 8 - 16 mg/L | Gram-positive | [4] |
| 6-bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus | Intrinsic activity | Gram-positive | [5] |
| Staphylococcus intermedius | Intrinsic activity | Gram-positive | [5] | |
| Escherichia coli | Enhanced activity | Gram-negative | [5] | |
| Pseudomonas aeruginosa | Antibiotic enhancing properties | Gram-negative | [5] | |
| α,ω-di(5-bromoindole-3-carboxamido)spermine | Staphylococcus aureus (incl. MRSA) | Intrinsic activity | Gram-positive | [6] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 mg/L | Gram-negative | [7] |
| Staphylococcus aureus | 8 mg/L | Gram-positive | [7] | |
| Klebsiella pneumoniae | 8 mg/L | Gram-positive | [7] | |
| Fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | S. aureus (MRSA) | 32 µg/mL | Gram-positive | [8] |
| S. aureus (MSSA) | 16 µg/mL | Gram-positive | [8] |
Observations:
-
Bromo-indole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
-
Notably, several derivatives show efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.[4][6]
-
The nature and position of substitutions on the indole ring and the side chain appear to influence the antibacterial spectrum and potency. For instance, polyamine conjugates of bromoindoles have shown potent activity and the ability to enhance the action of conventional antibiotics against resistant Gram-negative bacteria like P. aeruginosa.[5][6]
-
The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine, a close structural relative of the topic compound, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7]
Experimental Protocols
The assessment of antibacterial selectivity relies on standardized and reproducible experimental methodologies. The following protocols are fundamental to determining the antibacterial activity of novel compounds.
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution:
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1]
-
Preparation of Bacterial Inoculum: A pure culture of the target bacterial strain is grown overnight. The bacterial suspension is then standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as Mueller-Hinton Broth.[1][3]
-
Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is then incubated at 37°C for 16-24 hours.[1]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1][3]
Mechanism of Action Studies:
Understanding the mechanism by which a compound inhibits bacterial growth is crucial for drug development. For bromo-indole derivatives, potential mechanisms include:
-
Membrane Permeabilization and Depolarization: Some bromoindole polyamine derivatives have been shown to rapidly disrupt the bacterial cell membrane, leading to cell death.[5][6] This can be assessed using fluorescent dyes that indicate changes in membrane potential or integrity.
-
Inhibition of Essential Enzymes: Certain 6-bromoindole derivatives act as inhibitors of bacterial cystathionine-γ-lyase (bCSE), an enzyme involved in protecting bacteria from oxidative stress.[9][10] Enzyme inhibition assays can be employed to quantify the inhibitory activity of the compound against purified bacterial enzymes.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the bacterial selectivity of a test compound.
Caption: Workflow for assessing bacterial selectivity.
Conclusion
The available data on bromo-indole derivatives suggests that the this compound scaffold holds promise as a source of new antibacterial agents. The demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains, warrants further investigation into the specific selectivity profile of this compound. The experimental protocols and workflow outlined in this guide provide a robust framework for conducting such an assessment, which is a critical step in the preclinical development of novel antimicrobial therapies. Future studies should focus on synthesizing this compound and performing comprehensive MIC testing against a broad panel of clinically relevant bacterial strains to definitively establish its selectivity and potential as a therapeutic agent.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Bromoindole-Based Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents.[1] Bromoindole alkaloids, a class of marine-derived natural products, have garnered attention for their potential antibacterial properties.[2] This guide focuses on the comparative in vitro efficacy of two such compounds, providing a resource for researchers exploring new avenues in antibacterial drug discovery.
Comparative In Vitro Efficacy
The following tables summarize the in vitro antibacterial and anti-biofilm activities of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (Compound 1) and its fluorinated analogue (Compound 2) against MRSA (S. aureus CH 10850) and methicillin-susceptible Staphylococcus aureus (MSSA; S. aureus ATCC 29213).
Table 1: Minimum Inhibitory Concentration (MIC) of Bromoindole Alkaloids [3]
| Compound | Target Strain | MIC (µg/mL) |
| Compound 1 (2,2-bis(6-bromo-1H-indol-3-yl)ethanamine) | S. aureus CH 10850 (MRSA) | 2 |
| S. aureus ATCC 29213 (MSSA) | 2 | |
| Compound 2 (Fluorinated analogue) | S. aureus CH 10850 (MRSA) | 32 |
| S. aureus ATCC 29213 (MSSA) | 16 |
Table 2: Biofilm Inhibition by Bromoindole Alkaloids [3]
| Compound | Target Strain | Concentration | Biofilm Inhibition (%) |
| Compound 1 | S. aureus CH 10850 (MRSA) | MIC (2 µg/mL) | 52.6 |
| 2x MIC (4 µg/mL) | 100 | ||
| S. aureus ATCC 29213 (MSSA) | MIC (2 µg/mL) | 49.6 | |
| 2x MIC (4 µg/mL) | 100 | ||
| Compound 2 | S. aureus CH 10850 (MRSA) | MIC (32 µg/mL) | 61.0 |
| 2x MIC (64 µg/mL) | 76.5 | ||
| S. aureus ATCC 29213 (MSSA) | MIC (16 µg/mL) | 58.9 | |
| 2x MIC (32 µg/mL) | 100 |
Table 3: Eradication of Preformed Biofilms by Bromoindole Alkaloids [4]
| Compound | Target Strain | Biofilm Eradication (%) |
| Compound 1 | S. aureus CH 10850 (MRSA) & ATCC 39213 (MSSA) | ~37.5 |
| Compound 2 | S. aureus CH 10850 (MRSA) & ATCC 39213 (MSSA) | >50 |
In Vivo Efficacy
As of the latest available data, specific in vivo efficacy studies for 2-(6-bromo-1H-indol-1-yl)ethanamine, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, or its fluorinated analogue in animal models of bacterial infection have not been reported in the public domain. However, both Compound 1 and 2 exhibited no hemolytic activity and good stability in plasma, suggesting a non-toxic profile that warrants further in vivo investigation.[1]
Proposed Mechanism of Action
Research on bis-indole alkaloids suggests a potential mechanism of action involving the inhibition of key bacterial enzymes. One such target in MRSA is pyruvate kinase (PK), an essential enzyme in the glycolytic pathway.[5][6] Inhibition of MRSA PK disrupts bacterial metabolism, leading to growth inhibition.
Caption: Proposed mechanism of action for bromoindole alkaloids against MRSA.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standard procedure for determining MIC values.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.[8]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[8]
-
Observation: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[7]
Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms. The crystal violet stain binds to the biofilm matrix, and the amount of bound stain is proportional to the biofilm biomass.[9]
Caption: Experimental workflow for the Crystal Violet biofilm assay.
Detailed Protocol:
-
For Biofilm Inhibition: Bacterial cultures are added to the wells of a 96-well plate along with various concentrations of the test compound and incubated for 24-48 hours to allow for biofilm formation.[10]
-
For Biofilm Eradication: Biofilms are allowed to form for 24 hours before the planktonic cells are removed and fresh media containing the test compound is added for a further 24-hour incubation.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove non-adherent bacteria.[9]
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Washing: The wells are washed again to remove excess stain.
-
Solubilization: The bound crystal violet is solubilized using a solvent such as 30% acetic acid or ethanol.[10]
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 595 nm. The absorbance is directly proportional to the amount of biofilm.[9]
References
- 1. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1 H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]
- 3. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methicillin-resistant Staphylococcus aureus (MRSA) Pyruvate Kinase as a Target for Bis-indole Alkaloids with Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. 4.4. Crystal Violet Biofilm Assay [bio-protocol.org]
- 10. static.igem.org [static.igem.org]
Safety Operating Guide
Proper Disposal Procedures for 2-(6-bromo-1H-indol-1-yl)ethanamine
For Immediate Reference: Treat 2-(6-bromo-1H-indol-1-yl)ethanamine as a halogenated organic hazardous waste. Collect in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste. Follow all institutional and local regulations for hazardous chemical waste disposal.
This document provides detailed procedural guidance for the safe and proper disposal of this compound, a brominated indole compound. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should integrate these procedures into their laboratory safety and chemical handling plans.
Hazard Identification and Safety Precautions
Before handling, it is essential to be aware of the potential hazards associated with this compound and related brominated compounds.
-
Primary Hazards: Based on data for similar compounds, this chemical is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Regulatory Classification: As a brominated organic compound, this chemical falls under the category of halogenated organic wastes.[2][3] These are regulated as hazardous waste by environmental agencies like the EPA.[4][5][6]
Required Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron. A complete suit may be necessary depending on the scale of handling.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2] If vapors or dust are generated, a particle respirator may be required.[1]
Segregation and Collection of Waste
Proper segregation is the most critical step in the disposal process to ensure safety and cost-effective disposal. Halogenated solvents can cost three times more to dispose of compared to non-halogenated solvents.[2]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Obtain a chemical waste container that is compatible with halogenated organic compounds (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).[7][8] Do not use metal containers, as halogenated solvents can produce acids that corrode metal.[8]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[2][9] The label must clearly state:
-
Collect the Waste:
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and rinsates, in this designated container.
-
Crucially, keep halogenated organic waste separate from non-halogenated organic waste. [2][3][7] Mixing them will require the entire volume to be treated as more expensive halogenated waste.[10]
-
Do not mix with incompatible waste streams such as acids, bases, or strong oxidizing agents.[2][8]
-
-
Keep the Container Closed: The waste container must be securely sealed with a cap at all times, except when actively adding waste.[2][7][9] This prevents the release of hazardous vapors.
Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup by your institution's Environmental Health and Safety (EHS) department.[2][9]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.[2][8]
-
Segregation: Store halogenated waste containers separately from incompatible materials.[8]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA.[7] For acutely toxic "P-listed" wastes, the limit is one quart.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [2][3] |
| Container Type | Compatible plastic (e.g., HDPE) or glass with screw cap | [7][8] |
| Labeling | "Hazardous Waste" with full chemical name(s) and hazards | [2][7][9] |
| Segregation | Separate from non-halogenated, acidic, basic, and reactive wastes | [2][7][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | [2][9] |
| Container Status | Must be kept closed except when adding waste | [2][7] |
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.
For a Small Spill:
-
Alert Personnel: Notify others in the immediate area.
-
Contain and Absorb: Contain the spill and soak it up with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[2][8]
-
Collect Debris: Carefully sweep or scoop the absorbent material and place it into a sealed, compatible container (e.g., a heavy-duty plastic bag or bucket).[2][8]
-
Label as Waste: Label the container as "Hazardous Waste: Spill Debris containing this compound".
-
Decontaminate: Clean the spill area with soap and water.[7]
-
Dispose: Request a hazardous waste pickup for the spill debris.
For a Large Spill or Emergency:
-
Evacuate the immediate area.[7]
-
If there is a fire or significant release, activate the nearest fire alarm.
-
Contact your institution's emergency response team or EHS department immediately.[2][7]
-
In case of direct contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]
Final Disposal
The ultimate disposal of halogenated organic waste is handled by specialized, licensed facilities.
-
Request Pickup: When the waste container is about three-quarters full, arrange for its collection by your institution's EHS or hazardous waste management group.[2] Complete any required waste pickup forms, providing an accurate description of the contents.[9]
-
Professional Disposal: The waste will be transported to a permitted facility. The most common disposal method for halogenated organic compounds is high-temperature incineration in a regulated hazardous waste incinerator.[3][11] This process is designed to destroy the hazardous components safely.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. wku.edu [wku.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
